2,2,3-Trichlorobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10403-60-8 |
|---|---|
Molecular Formula |
C4H7Cl3 |
Molecular Weight |
161.45 g/mol |
IUPAC Name |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChI Key |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
Canonical SMILES |
CC(C(C)(Cl)Cl)Cl |
Synonyms |
2,2,3-Trichlorobutane. |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,2,3-Trichlorobutane from 2-Chloro-2-Butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene (B1582250). The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through diagrams. This synthesis is a notable example of an electrophilic addition reaction, a fundamental transformation in organic chemistry with applications in the synthesis of halogenated hydrocarbons.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below.
Table 1: Physicochemical Properties of 2-Chloro-2-butene and this compound
| Property | 2-Chloro-2-butene | This compound |
| Molecular Formula | C₄H₇Cl | C₄H₇Cl₃ |
| Molecular Weight | 90.55 g/mol | 161.45 g/mol [1] |
| Boiling Point | 63-72 °C[2][3] | 142-143 °C[4][5] |
| Density | 0.911 g/cm³[6][7] | 1.253 g/cm³[4] |
| Refractive Index (n20/D) | 1.4205[6][8] | 1.455[4] |
Reaction Scheme
The synthesis of this compound from 2-chloro-2-butene proceeds via the addition of hydrogen chloride (HCl) across the double bond of the alkene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already holds the greater number of hydrogen atoms, and the chloride ion adds to the more substituted carbon atom, which in this case is the carbon already bearing a chlorine atom.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from a patented method for the preparation of this compound.
Materials:
-
2-chloro-2-butene (259 g)
-
Ferric chloride (FeCl₃) (2.6 g)
-
Chlorine (gas)
-
Water
-
Calcium chloride (for drying)
Equipment:
-
500 cc three-necked flask
-
Chlorine inlet tube extending to the bottom of the flask
-
Thermometer
-
Mercury-sealed stirrer
-
Reflux condenser
-
Exit tube connected to a cooling and scrubbing system
-
30-inch fractionation column
Procedure:
-
Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, and a reflux condenser with an exit tube. The exit tube is connected to a cooling and scrubbing system.
-
Charging the Flask: The flask is charged with 259 g of 2-chloro-2-butene and 2.6 g of ferric chloride, which acts as a catalyst.
-
Reaction Conditions: The reaction is carried out in the liquid phase in the substantial absence of light. The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.
-
Chlorination: Chlorine gas is introduced into the reaction mixture through the inlet tube.
-
Reaction Time: The reaction is allowed to proceed for 1.5 hours.
-
Work-up: After the reaction period, the reaction mixture, along with any material collected in the scrubber and cooler, is washed with water.
-
Drying: The organic layer is dried with calcium chloride.
-
Purification: The crude product is purified by fractionation through a 30-inch fractionation column. The fraction consisting of this compound is collected.
Results:
The distillation of the product mixture showed only trace amounts of isomeric trichlorobutanes. The main components were the desired this compound, unreacted 2-chloro-2-butene, and a small amount of a high-boiling residue. The yield of this compound was 77% of the theoretical yield.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The addition of a halogen like chlorine to an alkene in the presence of a Lewis acid catalyst such as ferric chloride is believed to proceed through a mechanism involving a carbocation intermediate.
Caption: Proposed reaction mechanism for the chlorination of 2-chloro-2-butene.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Spectrum | 2-Chloro-2-butene | This compound (Expected) |
| ¹H NMR | Signals for methyl and vinyl protons. | Signals for two different methyl groups and one methine proton. The methine proton will be shifted downfield due to the adjacent chlorine atom. |
| ¹³C NMR | Four distinct signals for the four carbon atoms. | Four distinct signals. The carbon atoms bonded to chlorine will be significantly deshielded and appear at a lower field. |
| IR | C=C stretch (~1650 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-Cl stretch. | Absence of C=C stretch. Presence of C-H stretches and multiple C-Cl stretches. |
| Mass Spec | Molecular ion peak at m/z 90/92 (due to ³⁵Cl/³⁷Cl isotopes). | Molecular ion peak at m/z 160/162/164 (due to chlorine isotopes). Fragmentation patterns would involve the loss of chlorine and alkyl groups. |
This guide provides a foundational understanding of the synthesis of this compound from 2-chloro-2-butene. Researchers and professionals can use this information as a starting point for further investigation and application in their respective fields.
References
- 1. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2-Chloro-2-butene | 2211-69-0 | TCI AMERICA [tcichemicals.com]
- 3. 2-Chloro-2-butene 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-CHLORO-2-BUTENE | 4461-41-0 [chemicalbook.com]
An In-depth Technical Guide on the Synthesis of 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane. It addresses the common misconception of its formation via direct free-radical chlorination of butane (B89635) and details a viable, selective synthetic route. This document includes a theoretical analysis, quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows.
The Challenge of Direct Free-Radical Chlorination of Butane
The free-radical chlorination of alkanes is a well-established method for introducing halogen functionality. However, this approach is notoriously unselective, especially for alkanes with non-equivalent hydrogens. This lack of selectivity makes it an unsuitable method for the targeted synthesis of a specific polysubstituted isomer like this compound.
The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.
-
Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine.
Butane possesses both primary (1°) and secondary (2°) hydrogens. The chlorine radical can abstract either type, leading to the formation of a primary or a secondary butyl radical. The stability of these radicals is not equal; the secondary radical is more stable than the primary radical due to hyperconjugation.[1][2][3][4][5] Consequently, the abstraction of a secondary hydrogen is favored.
The product distribution in the monochlorination of butane is a result of both the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[6] Butane has six primary hydrogens and four secondary hydrogens. Statistically, this would suggest a 3:2 ratio of 1-chlorobutane (B31608) to 2-chlorobutane (B165301). However, the greater stability of the secondary radical leads to a higher yield of 2-chlorobutane.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity (per H) | Theoretical Product Ratio | Observed Product Distribution (approx.) |
| 1-Chlorobutane | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 28% |
| 2-Chlorobutane | Secondary (2°) | 4 | ~3.9 | 4 x 3.9 = 15.6 | 72% |
Data compiled from various sources on alkane halogenation.
Further chlorination of this initial mixture of 1-chlorobutane and 2-chlorobutane would lead to a complex array of dichlorobutane isomers.[7][8][9] A subsequent chlorination step to produce trichlorobutanes would result in an even more convoluted mixture, making the isolation of a specific isomer like this compound in any reasonable yield practically impossible through this method.
Targeted Synthesis of this compound via Alkene Addition
A more effective and selective method for the synthesis of this compound is the addition of chlorine to 2-chloro-2-butene (B1582250). This reaction proceeds through an electrophilic addition mechanism, which offers significantly greater control over the final product's constitution. A patented method outlines this specific synthesis, achieving a high yield of the desired product.[10]
The addition of chlorine to the double bond of 2-chloro-2-butene is the key step. This reaction is typically carried out in the liquid phase and in the absence of light to prevent the initiation of free-radical side reactions. The presence of a catalyst, such as ferric chloride (FeCl₃), facilitates the electrophilic addition. The proposed mechanism involves the formation of a chloronium ion intermediate, which is then attacked by a chloride ion to yield the final product.
Caption: Synthesis of this compound via addition.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the methodology described in U.S. Patent 2,323,227A.[10]
-
Reactants: 2-chloro-2-butene, Chlorine gas (Cl₂)
-
Catalyst: Anhydrous ferric chloride (FeCl₃)
-
Apparatus: 500 cc three-necked flask, gas inlet tube, thermometer, mercury-sealed stirrer, reflux condenser, exit tube connected to a cooling and scrubbing system.
-
Work-up Reagents: Water, Calcium chloride (for drying)
-
Purification: Fractionation column (e.g., 30-inch)
-
Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and gas inlet tube extending to near the bottom of the flask. The exit from the condenser should be connected to a system to absorb any evolved hydrogen chloride.
-
Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.
-
Reaction Initiation: While stirring the mixture, begin bubbling chlorine gas through the solution.
-
Temperature Control: Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.
-
Reaction Monitoring: Continue the introduction of chlorine gas for approximately 1.5 hours. The reaction should be carried out in the substantial absence of light to minimize the formation of substitution byproducts.
-
Work-up:
-
Once the reaction is complete, combine the reaction mixture with any material collected in the scrubber and cooler.
-
Wash the combined organic material with water.
-
Dry the organic layer with calcium chloride.
-
-
Purification:
-
Fractionally distill the dried product through a 30-inch fractionation column.
-
Collect the fraction corresponding to this compound.
-
The reported yield of this compound using this method is approximately 77% of the theoretical yield.[10]
Visualizations
The following diagram illustrates the non-selective nature of the free-radical chlorination of butane, leading to a mixture of monochlorinated products.
Caption: Product pathway of butane free-radical chlorination.
This diagram outlines the key steps in the selective synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
While the free-radical chlorination of butane is a fundamental reaction in organic chemistry, it is an unsuitable method for the targeted synthesis of this compound due to its inherent lack of selectivity. This guide has demonstrated that a more viable and efficient route to this specific isomer is through the electrophilic addition of chlorine to 2-chloro-2-butene. The provided experimental protocol, adapted from established methods, offers a clear and reproducible pathway for researchers and professionals to obtain this compound in high yield. This highlights the importance of choosing the appropriate synthetic strategy to achieve desired regiochemical outcomes in halogenated compounds.
References
- 1. gauthmath.com [gauthmath.com]
- 2. quora.com [quora.com]
- 3. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Chlorination of 1-chlorobutane [sas.upenn.edu]
- 8. Chem 502--Assignment 2 [sas.upenn.edu]
- 9. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
- 10. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide on the Formation of 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 2,2,3-trichlorobutane, a significant halogenated alkane utilized as a synthetic intermediate and a model substrate in mechanistic studies. The primary focus is on the electrophilic addition of chlorine to 2-chloro-2-butene (B1582250), a method that offers high yields and selectivity. This document details the underlying reaction mechanism, including the role of Lewis acid catalysts, and presents a thorough experimental protocol for its synthesis and purification. Furthermore, predicted spectroscopic data for this compound are provided to aid in its characterization.
Core Formation Mechanism: Electrophilic Addition
The principal and most efficient method for the synthesis of this compound is the liquid-phase chlorination of 2-chloro-2-butene in the substantial absence of light.[1] This reaction proceeds via an electrophilic addition mechanism, which is facilitated by the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄).[1] The absence of light is crucial to prevent the formation of undesired substitution byproducts that can arise from a free-radical pathway.[1]
The mechanism can be delineated into three key stages:
-
Activation of Chlorine: The Lewis acid catalyst polarizes the chlorine molecule (Cl₂), creating a more potent electrophile. The Lewis acid interacts with one of the chlorine atoms, inducing a partial positive charge on the terminal chlorine atom.
-
Formation of a Chloronium Ion Intermediate: The π-electrons of the 2-chloro-2-butene double bond attack the electrophilic chlorine atom. This results in the formation of a cyclic chloronium ion intermediate, with the positive charge delocalized over the two carbon atoms of the original double bond and the chlorine atom. This intermediate prevents the formation of a discrete carbocation, thus inhibiting potential molecular rearrangements. The addition of halogens to alkenes is stereospecific, typically resulting in anti-addition.[2][3][4]
-
Nucleophilic Attack: The chloride ion (Cl⁻), generated from the Lewis acid-chlorine complex, then attacks one of the carbon atoms of the chloronium ion ring from the side opposite to the bridging chlorine. This nucleophilic attack follows Markovnikov's rule, where the chloride ion preferentially attacks the more substituted carbon atom that can better stabilize a positive charge. In the case of the intermediate derived from 2-chloro-2-butene, the existing electron-withdrawing chlorine atom on one of the carbons of the double bond will direct the incoming chloride to the other carbon, leading to the formation of the this compound product.
Quantitative Data
The synthesis of this compound via the catalyzed chlorination of 2-chloro-2-butene has been reported to achieve high yields.
| Parameter | Value | Reference |
| Yield | 77% | [1] |
| Boiling Point | 142-144 °C (415.15-417.15 K) | [5] |
| Molecular Weight | 161.457 g/mol | [6][7] |
| CAS Number | 10403-60-8 | [6][7] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | Doublet | 3H | -CH₃ (at C4) |
| ~2.1 | Singlet | 3H | -CH₃ (at C1) |
| ~4.5 | Quartet | 1H | -CH (at C3) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~30 | -CH₃ (at C1) |
| ~35 | -CH₃ (at C4) |
| ~70 | -CH (at C3) |
| ~90 | -C- (at C2) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (scissoring) |
| 1380-1370 | Medium | C-H bend (methyl rock) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 160, 162, 164 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to three chlorine isotopes |
| 125, 127 | Loss of a chlorine radical ([M-Cl]⁺) |
| 89 | Loss of two chlorine radicals and a methyl group |
| 63, 65 | Dichloromethyl cation ([CHCl₂]⁺) |
| 49, 51 | Chloromethyl cation ([CH₂Cl]⁺) |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound based on the liquid-phase chlorination of 2-chloro-2-butene.[1]
Materials and Equipment
-
2-chloro-2-butene
-
Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄)
-
Chlorine gas (Cl₂)
-
500 cc three-necked flask
-
Chlorine inlet tube
-
Thermometer
-
Mercury-sealed stirrer
-
Reflux condenser
-
Exit tube connected to a cooling and scrubbing system
-
Apparatus for fractional distillation
Synthesis Procedure
-
Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet tube extending to near the bottom of the flask, a thermometer, a mercury-sealed stirrer, and a reflux condenser. The exit tube of the condenser is connected to a cooling and scrubbing system to trap any unreacted chlorine and absorb any hydrogen chloride gas that may form. The entire apparatus should be shielded from light.
-
Charging the Flask: The flask is charged with 259 grams of 2-chloro-2-butene and 2.6 grams of ferric chloride as the catalyst.
-
Chlorination: With the exclusion of light, a stream of chlorine gas is passed into the reaction mixture while maintaining the temperature between 20-30 °C. The rate of chlorine addition should be adjusted so that it is readily absorbed by the reaction mixture. An additional 1.25 grams of ferric chloride can be added during the course of the reaction to maintain catalytic activity.
-
Work-up: After the reaction is complete (approximately 1.5 hours), the reaction mixture, along with any material collected in the scrubber, is washed with water.
-
Drying: The organic layer is separated and dried with a suitable drying agent, such as anhydrous calcium chloride.
Purification
-
Fractional Distillation: The crude product is purified by fractional distillation through a 30-inch fractionating column.[1][8]
-
Fraction Collection: The fraction boiling at 142-144 °C is collected as this compound.[5] Unreacted 2-chloro-2-butene and a small amount of high-boiling residue are separated.
Visualizations
Reaction Mechanism Pathway
Caption: Electrophilic addition mechanism for the formation of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound | High-Purity Reagent | For RUO [benchchem.com]
An In-depth Technical Guide on the Early Literature and Discovery of 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trichlorobutane (C₄H₇Cl₃) is a halogenated alkane that has served as a valuable intermediate in organic synthesis and as a model substrate for studying reaction mechanisms. This technical guide provides a comprehensive overview of the early literature surrounding the discovery, synthesis, and characterization of this compound. The information is presented to aid researchers in understanding the historical context and foundational methodologies related to this compound.
Early Synthesis and Discovery
While the exact first synthesis of this compound is not definitively documented in readily available literature, an early and significant contribution to its preparation is detailed in a 1938 patent by Arthur A. Levine and Oliver W. Cass.[1] Their work describes an "improved method" for the synthesis, suggesting the compound was known prior to this date. The patent outlines the chlorination of 2-chloro-butene-2 to produce this compound.[1]
The industrial production of chlorinated hydrocarbons saw significant development in the early 20th century, providing the context for the synthesis of compounds like this compound.[2][3] General methods for the synthesis of polychlorinated alkanes often involve the chlorination of alkanes or alkenes, a reaction type that aligns with the method described by Levine and Cass.[1][4]
Experimental Protocols from Early Literature
The most detailed early experimental protocol for the synthesis of this compound is provided in the aforementioned 1938 patent by Levine and Cass.[1]
Synthesis of this compound via Chlorination of 2-Chloro-butene-2[1]
Objective: To prepare this compound by the addition of chlorine to 2-chloro-butene-2.
Apparatus:
-
A 500 cc three-necked flask
-
A chlorine inlet tube extending to the bottom of the flask
-
A thermometer
-
A mercury-sealed stirrer
-
A reflux condenser
-
An exit tube connected to a cooling and scrubbing system
Reagents:
-
2-chloro-butene-2 (259 grams)
-
Ferric chloride (2.6 grams)
-
Chlorine gas
Procedure:
-
The three-necked flask was charged with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride.
-
With precautions to exclude light, a stream of chlorine gas was passed into the reaction mixture.
-
The temperature of the reaction mixture was maintained at 20-30 °C.
-
An additional 1.25 grams of ferric chloride was added during the course of the reaction.
-
The rate of chlorine addition was adjusted to ensure substantially all of the chlorine was absorbed.
-
After a period of 1.5 hours, the reaction mixture, along with any material collected in the scrubber and cooler, was washed with water.
-
The washed product was then dried with calcium chloride.
-
The dried product was fractionated through a 30-inch fractionating column.
Results:
-
The fractionation yielded primarily this compound, with only traces of isomeric trichlorobutanes.
-
Unreacted 2-chloro-butene-2 and a small amount of a high-boiling residue were also obtained.
-
The isolated this compound corresponded to a yield of 77% of the theoretical value.
Quantitative Data from Early Studies
Early quantitative data for this compound is sparse in the readily accessible literature. The most frequently cited early physical property is the boiling point. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists two early determinations of the boiling point.[4]
| Property | Value (Tishchenko, 1938)[4] | Value (Cass, 1943)[4] |
| Boiling Point | 417.15 K (144 °C) | 415.15 K (142 °C) |
Note: Efforts to locate the full text of the 1938 publication by D.V. Tishchenko in Zhurnal Obshchei Khimii were unsuccessful, limiting the availability of further quantitative data and experimental details from this source.
Early Characterization Methods
The early literature, including the 1938 patent by Levine and Cass, primarily relied on physical constants such as the boiling range to characterize this compound and to assess its purity.[1] The narrow boiling range of the distilled product was taken as an indication of a substance with minimal isomeric impurities.[1] In this era, definitive structural elucidation often involved a combination of boiling point determination, elemental analysis to confirm the molecular formula, and comparison of physical properties with related known compounds. More advanced spectroscopic techniques like infrared (IR) and Raman spectroscopy, which are now standard for structural characterization, were not routinely available or as sophisticated in the late 1930s.[5]
Reaction Mechanisms and Logical Relationships
The synthesis of this compound from 2-chloro-butene-2 as described by Levine and Cass is an example of an electrophilic addition of a halogen to an alkene. The use of a Lewis acid catalyst like ferric chloride suggests a mechanism involving the polarization of the chlorine molecule, facilitating its addition across the double bond.
The following diagram illustrates the logical workflow of the synthesis and purification process described in the 1938 patent.
Caption: Experimental workflow for the synthesis and purification of this compound.
The following diagram illustrates the proposed electrophilic addition pathway.
Caption: Proposed electrophilic addition pathway for the synthesis of this compound.
Conclusion
The early literature on this compound is highlighted by the detailed synthetic methodology provided in the 1938 patent by Levine and Cass. This work, situated within the broader context of the burgeoning field of industrial organochlorine chemistry, provides a solid foundation for understanding the preparation of this compound. While the precise first synthesis remains to be definitively identified, the available information underscores the reliance on classical methods of synthesis and characterization, such as catalytic halogenation and purification by fractional distillation, with physical constants like boiling point serving as the primary means of identification and purity assessment. Further archival research, particularly the retrieval of the 1938 Tishchenko paper, would be invaluable in painting a more complete picture of the early history of this compound.
References
An In-depth Technical Guide to the Isomeric Forms of Trichlorobutane and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of trichlorobutane, detailing their synthesis through established chemical pathways. The document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key syntheses, and visualizes the relationships and reaction pathways using Graphviz diagrams.
Isomeric Forms of Trichlorobutane
Trichlorobutane (C₄H₇Cl₃) exists in numerous structural isomeric forms, which are derived from the two parent alkanes: n-butane and isobutane (B21531) (2-methylpropane). These isomers exhibit distinct physical properties and require specific synthetic strategies for their preparation.
Isomers Derived from n-Butane
The linear butane (B89635) backbone allows for various positional arrangements of the three chlorine atoms, leading to the following isomers:
-
1,1,1-Trichlorobutane
-
1,1,2-Trichlorobutane
-
1,1,3-Trichlorobutane
-
1,1,4-Trichlorobutane
-
1,2,2-Trichlorobutane
-
1,2,3-Trichlorobutane
-
1,2,4-Trichlorobutane
-
1,3,3-Trichlorobutane
-
2,2,3-Trichlorobutane
Isomers Derived from Isobutane (2-Methylpropane)
The branched isobutane structure gives rise to the following trichlorinated isomers:
-
1,1,1-Trichloro-2-methylpropane
-
1,1,3-Trichloro-2-methylpropane
-
1,2,3-Trichloro-2-methylpropane
Quantitative Data Summary
The physical properties of the trichlorobutane isomers are summarized in the table below for easy comparison. Data has been compiled from various chemical databases.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| n-Butane Isomers | ||||
| 1,1,1-Trichlorobutane | 13279-85-1 | 161.46 | 134 | 1.2514 (25 °C)[1] |
| 1,1,2-Trichlorobutane | 66675-32-9 | 161.46 | 156 | ~1.25 |
| 1,1,3-Trichlorobutane | 13279-87-3 | 161.46 | 152 | 1.2514 (25 °C)[1] |
| 1,1,4-Trichlorobutane | - | 161.46 | - | - |
| 1,2,2-Trichlorobutane | 41135-45-9 | 161.46 | 151.13 (est.) | 1.2667 (est.)[2] |
| 1,2,3-Trichlorobutane | 18338-40-4 | 161.46 | 160.7 | 1.247[3] |
| 1,2,4-Trichlorobutane | 1790-22-3 | 161.46 | ~175-177 | 1.3175 |
| 1,3,3-Trichlorobutane | 15187-71-0 | 161.46 | - | - |
| This compound | 10403-60-8 | 161.46 | ~143 | - |
| Isobutane Isomers | ||||
| 1,1,1-Trichloro-2-methylpropane | - | 161.46 | - | - |
| 1,1,2-Trichloro-2-methylpropane | 29559-52-2 | 161.45 | - | - |
| 1,1,3-Trichloro-2-methylpropane | - | 161.46 | - | - |
| 1,2,3-Trichloro-2-methylpropane | 1871-58-5 | 161.45 | 163 (est.) | - |
Synthesis of Trichlorobutane Isomers
The synthesis of specific trichlorobutane isomers often requires carefully chosen starting materials and reaction conditions to achieve regioselectivity and good yields.
Synthesis of n-Butane-Derived Isomers
A general approach for the synthesis of several trichlorobutane isomers is the free-radical chlorination of monochlorobutanes or dichlorobutanes. However, this method often leads to a mixture of products. More selective methods are preferred for the synthesis of a specific isomer.
This isomer can be synthesized through various routes, including the chlorination of 1-chlorobutane, which typically yields a mixture of dichlorobutanes that can be further chlorinated.[4] A more regioselective approach involves the halogen exchange reaction of 1,2,4-tribromobutane (B1582172) with a metal chloride.[4]
A specific method for the preparation of this compound involves the chlorination of 2-chloro-butene-2.[5] This reaction is carried out in the liquid phase in the substantial absence of light to favor the addition of chlorine across the double bond and minimize substitution reactions.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Materials:
-
2-chlorobutene-2 (259 g)
-
Ferric chloride (FeCl₃) (2.6 g)
-
Chlorine gas
-
-
Apparatus:
-
500 cc three-necked flask
-
Chlorine inlet tube extending to the bottom of the flask
-
Thermometer
-
Mercury-sealed stirrer
-
Reflux condenser
-
Exit tube connected to a cooling and scrubbing system
-
-
Procedure:
-
The flask is charged with 2-chlorobutene-2 and ferric chloride.
-
Chlorine gas is introduced into the stirred reaction mixture.
-
The reaction is carried out in the substantial absence of light.
-
The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.
-
After the reaction is complete, the this compound is isolated by distillation.
-
-
Yield:
-
A yield of 77% of the theoretical value has been reported for this method.[5]
-
Synthesis of Isobutane-Derived Isomers
The synthesis of trichlorinated derivatives of isobutane often starts from isobutene or its chlorinated derivatives.
This isomer can be selectively synthesized by the reaction of 1-chloro-2-methylpropene (B51992) with sulfuryl chloride (SO₂Cl₂). The reaction is preferably carried out under the influence of light, particularly UV light.
Experimental Protocol: Synthesis of 1,1,2-Trichloro-2-methylpropane
-
Materials:
-
1-chloro-2-methylpropene
-
Sulfuryl chloride (SO₂Cl₂)
-
-
Apparatus:
-
Reaction vessel suitable for photochemical reactions (e.g., quartz)
-
UV light source
-
-
Procedure:
-
1-chloro-2-methylpropene is reacted with sulfuryl chloride in the liquid phase.
-
The reaction mixture is irradiated with UV light.
-
The reaction can be carried out in a batch process (e.g., stirred reactor) or a continuous process (e.g., tubular reactor).
-
-
Selectivity:
-
Selectivities of over 99% for 1,1,2-trichloro-2-methylpropane have been achieved with this method.
-
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and synthesis pathways for some of the discussed trichlorobutane isomers.
Caption: Synthesis pathways for selected trichlorobutane isomers.
Caption: Isomeric relationship of trichlorobutanes from parent alkanes.
This guide serves as a foundational resource for understanding the isomeric forms of trichlorobutane and their synthesis. For further in-depth study, consulting the primary literature cited is recommended.
References
- 1. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. 1,2,2-Trichlorobutane | 41135-45-9 [chemicalbook.com]
- 3. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2,4-Trichlorobutane|Research Chemical [benchchem.com]
- 5. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
fundamental physical and chemical properties of 2,2,3-trichlorobutane
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,2,3-Trichlorobutane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding this compound. A comprehensive search of scientific literature and chemical databases did not yield experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound. The synthesis protocol provided is based on a patent description and may require optimization for laboratory application.
Introduction
This compound is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃. As a member of the haloalkane family, its chemical behavior is largely dictated by the presence of the carbon-chlorine bonds. This guide summarizes the , drawing from available data. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate caution.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇Cl₃ | [1] |
| Molecular Weight | 161.45 g/mol | [1] |
| CAS Number | 10403-60-8 | [1] |
| Boiling Point | 142 °C (experimental) | [1] |
| Melting Point | -6 °C (estimate) | [1] |
| Density | 1.253 g/cm³ (experimental) | [1] |
| Refractive Index | 1.455 (predicted) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.38 (predicted) | [1] |
| Vapor Pressure | 6.5 ± 0.2 mmHg at 25°C (predicted) | [1] |
| Flash Point | 58.2 ± 14.0 °C (predicted) | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is characteristic of haloalkanes, primarily involving nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
Due to the electronegativity of the chlorine atoms, the carbon atoms to which they are bonded are electrophilic and susceptible to attack by nucleophiles. The structure of this compound, with chlorine atoms on secondary and tertiary carbons, suggests that it could undergo both Sₙ1 and Sₙ2 reactions depending on the reaction conditions and the nature of the nucleophile. Strong, unhindered nucleophiles would favor an Sₙ2 pathway, while weaker nucleophiles and polar protic solvents would favor an Sₙ1 pathway, potentially leading to a mixture of products.
Elimination Reactions (Dehydrochlorination)
In the presence of a strong base, this compound is expected to undergo elimination reactions to form various chloro-substituted butenes. The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and any steric hindrance effects. Potential products of dehydrochlorination could include dichlorobutenes.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented method for the preparation of this compound via the chlorination of 2-chloro-2-butene (B1582250). This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-chloro-2-butene
-
Anhydrous ferric chloride (FeCl₃) or stannic chloride (SnCl₄) as a catalyst
-
Chlorine gas (Cl₂)
-
A three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, a reflux condenser, and a magnetic stirrer.
-
A cooling and scrubbing system for the exit gas.
Procedure:
-
In the three-necked flask, place 2-chloro-2-butene and a catalytic amount of anhydrous ferric chloride or stannic chloride. The reaction should be shielded from light to prevent radical substitution reactions.
-
Maintain the reaction mixture at a temperature between 0 °C and the atmospheric reflux temperature of the mixture. A temperature range of 20-30 °C has been reported.
-
Slowly bubble chlorine gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion of the reaction, the mixture is washed with water to remove the catalyst and any dissolved hydrogen chloride.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The crude product is then purified by fractional distillation to isolate this compound.
Logical Workflow for the Synthesis of this compound
Spectral Data
As of the date of this document, a thorough search of scientific databases has not yielded any publicly available, experimentally determined ¹H NMR, ¹³C NMR, IR, or mass spectra for this compound. Researchers requiring this data would need to synthesize and characterize the compound in-house.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the data for similar chlorinated hydrocarbons, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier if the compound is available for purchase.
Conclusion
This compound is a halogenated alkane with physical and chemical properties that are broadly predictable from its structure. While some fundamental physical data are available, a significant gap exists in the public domain regarding its detailed spectral characterization and specific reactivity. The synthesis protocol provided offers a starting point for its preparation. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
Navigating the Complex Structure of 2,2,3-Trichlorobutane: An In-depth Guide to Vibrational Spectroscopy
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, understanding the precise three-dimensional structure of molecules is paramount. For complex halogenated hydrocarbons such as 2,2,3-trichlorobutane, vibrational spectroscopy stands as a powerful analytical technique for elucidating conformational isomers and verifying structural integrity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Infrared (IR) and Raman spectroscopy for the structural analysis of this compound.
Introduction: The Significance of Structural Analysis
This compound (C₄H₇Cl₃) is a chlorinated derivative of butane (B89635) with multiple stereoisomers, making its structural elucidation a challenging yet critical task. The arrangement of its chlorine and methyl groups around the central carbon-carbon bond gives rise to different rotational isomers, or conformers, each with a unique energetic profile and, consequently, a distinct vibrational spectrum. Vibrational spectroscopy, which probes the quantized vibrational energy levels of a molecule, provides a fingerprint of its structure, allowing for detailed analysis of its conformation and bonding.
The Principles of Vibrational Spectroscopy
Vibrational spectroscopy encompasses two primary techniques: infrared (IR) spectroscopy and Raman spectroscopy.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.
-
Raman Spectroscopy: This technique involves scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is inelastically scattered, with the energy difference between the incident and scattered photons corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.
Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, enabling a more complete structural assignment.
Experimental Protocols
The successful application of vibrational spectroscopy for the analysis of this compound relies on meticulous experimental procedures. As a liquid at room temperature, the following protocols are recommended.
Fourier Transform Infrared (FTIR) Spectroscopy of Liquid this compound
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Methodology:
-
Sample Preparation: Ensure the liquid sample of this compound is pure and free of any particulate matter or solvent residues.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid sample cell is required. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquids.
-
ATR-FTIR Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
Apply a small drop of the liquid this compound sample onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely before the next measurement.
-
-
Data Acquisition Parameters:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Raman Spectroscopy of Liquid this compound
Objective: To obtain the Raman scattering spectrum of liquid this compound.
Methodology:
-
Sample Preparation: The sample should be clear and colorless to minimize fluorescence. If necessary, the sample can be filtered. The sample is typically held in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample holder, and a sensitive detector (e.g., a CCD camera) is used.
-
Procedure:
-
Place the sample in the spectrometer's sample compartment.
-
Align the laser focus within the sample volume.
-
Acquire the Raman spectrum. It is crucial to optimize the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.
-
-
Data Acquisition Parameters:
-
Laser Wavelength: A longer wavelength laser (e.g., 785 nm) can help to reduce fluorescence.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or decomposition.
-
Acquisition Time: Adjust the integration time and number of accumulations to achieve a satisfactory signal-to-noise ratio.
-
Spectral Range: The full vibrational spectrum is typically of interest, including the C-H stretching region (~3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
-
Structural Analysis and Spectral Interpretation
The vibrational spectrum of this compound is rich with information about its molecular structure. The analysis involves assigning the observed vibrational bands to specific motions of the atoms within the molecule.
Characteristic Vibrational Modes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching (methyl & methine) | 2990 - 2850 | Strong | Strong |
| C-H Bending (methyl & methine) | 1470 - 1370 | Medium | Medium |
| C-C Stretching | 1200 - 800 | Weak to Medium | Medium to Strong |
| C-Cl Stretching | 800 - 550 | Strong | Strong |
| Skeletal Bending (CCC, C-C-Cl) | < 500 | Medium | Medium |
Conformational Analysis
This compound can exist in several conformational states due to rotation around the C2-C3 bond. These conformers, such as anti and gauche forms, will have slightly different vibrational frequencies for certain modes, particularly those involving the carbon skeleton and the C-Cl bonds.
By analyzing the vibrational spectra, often at different temperatures, it is possible to identify the presence of different conformers and even determine their relative populations. For instance, some vibrational bands may increase in intensity at lower temperatures, indicating they belong to the more stable conformer.
Visualization of Analytical Workflow
To provide a clear understanding of the process, the following diagrams illustrate the key workflows in the vibrational spectroscopic analysis of this compound.
An In-depth Technical Guide to the Structural Elucidation of 2,2,3-Trichlorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,2,3-trichlorobutane isomers. It details the stereochemical possibilities, synthesis, and in-depth analysis using modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, analysis, and drug development.
Introduction to this compound and its Isomerism
This compound is a halogenated alkane with the chemical formula C₄H₇Cl₃. Its structural analysis is a critical aspect of quality control in synthesis and for understanding its chemical behavior in various applications. The molecule possesses a single chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. These stereoisomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Synthesis and Separation of Isomers
A documented method for the synthesis of this compound involves the chlorination of 2-chloro-butene-2.[1] This reaction is typically carried out in the liquid phase, in the substantial absence of light to prevent unwanted side reactions, and often utilizes a catalyst such as ferric chloride to promote the addition of chlorine across the double bond.[1] The general reaction is as follows:
CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃
Following the reaction, the crude product is a mixture that may contain unreacted starting materials, the desired this compound, and other chlorinated byproducts. Purification of the racemic mixture of this compound is typically achieved through fractional distillation.[1]
The separation of the (R) and (S) enantiomers, a process known as resolution, is a more complex procedure. It often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Alternatively, chiral chromatography, employing a chiral stationary phase, can be used for the direct separation of the enantiomers.
Spectroscopic Analysis for Structural Elucidation
The definitive identification and structural confirmation of the this compound isomers rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable. Since the (R) and (S) enantiomers are spectroscopically indistinguishable in an achiral solvent, the following predicted data applies to the racemic mixture.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (C1) | 1.85 | Singlet | 3H |
| CH (C3) | 4.60 | Quartet | 1H |
| CH₃ (C4) | 1.75 | Doublet | 3H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 35.0 |
| C2 | 95.0 |
| C3 | 70.0 |
| C4 | 25.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key vibrational modes are the C-H and C-Cl stretching and bending frequencies.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 2980-2900 | C-H stretching (alkane) |
| 1450-1370 | C-H bending (alkane) |
| 800-600 | C-Cl stretching |
The C-Cl stretching region is particularly important for confirming the presence of the chlorine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as clusters of peaks.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Notes |
| 159, 161, 163 | [C₄H₇Cl₃]⁺ | Molecular ion peak cluster |
| 124, 126 | [C₄H₇Cl₂]⁺ | Loss of a Cl radical |
| 88 | [C₄H₇Cl]⁺ | Loss of two Cl radicals |
| 53 | [C₄H₅]⁺ | Loss of all three Cl atoms and 2H |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone (B3395972) to remove any fingerprints or dust.
-
Place the prepared sample in the NMR spectrometer for analysis.
Infrared (IR) Spectroscopy Sample Preparation (Liquid Film)
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges.
-
Place one drop of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.
-
Mount the "sandwiched" plates in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or chloroform) and store them in a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).
-
GC-MS System:
-
Injector: Split/splitless injector, operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program suitable for the separation of volatile chlorinated hydrocarbons. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data. The resulting chromatogram will show the retention time of this compound, and the mass spectrum of the corresponding peak will provide its fragmentation pattern for confirmation.
Visualizations
Conclusion
The structural elucidation of this compound isomers is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. A thorough understanding of its stereochemistry, coupled with the detailed interpretation of NMR, IR, and MS data, allows for the unambiguous confirmation of its structure. The experimental protocols outlined in this guide provide a solid framework for the successful analysis of this and similar chlorinated alkanes, which is essential for its application in research and development.
References
An In-depth Technical Guide on the Thermophysical and Thermochemical Data for 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermophysical and thermochemical data for 2,2,3-trichlorobutane. The information is compiled from critically evaluated sources to support research, development, and modeling activities. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for a technical audience.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Registry Number | 10403-60-8 |
| Molecular Formula | C₄H₇Cl₃ |
| Molecular Weight | 161.457 g/mol |
| Canonical SMILES | CC(C(C)(Cl)Cl)Cl |
| InChI | InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
| InChIKey | UNTJXPFYXVCMFE-UHFFFAOYSA-N |
Thermophysical and Thermochemical Data
The following tables summarize the available quantitative data for this compound. Much of the comprehensive, critically evaluated data over wide temperature and pressure ranges is available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service.[1][2] The data presented here are from publicly accessible sources or represent the scope of the data available in the WTT.
Table 2.1: Phase Change and Critical Properties
| Property | Value | Units | Source(s) |
| Normal Boiling Point | 415.15 (± 2) | K | NIST WebBook[2] |
| Normal Boiling Point | 417.15 (± 2) | K | NIST WebBook[2] |
| Normal Boiling Point | 143 | °C | Stenutz[3] |
| Critically Evaluated Data Available (NIST WTT) | Critical Temperature, Critical Pressure, Critical Density | - | NIST/TRC WTT[1] |
Table 2.2: Thermodynamic Properties of Liquid Phase
| Property | Temperature Range (K) | Pressure Range (kPa) | Source(s) |
| Density (Liquid in equilibrium with Gas) | 200 - 638 | Saturation | NIST/TRC WTT[1] |
| Enthalpy (Liquid in equilibrium with Gas) | 250 - 625.24 | Saturation | NIST/TRC WTT |
| Heat Capacity at Saturation Pressure | 250 - 625.24 | Saturation | NIST/TRC WTT |
| Enthalpy of Vaporization | 255 - 638 | Saturation | NIST/TRC WTT |
| Thermal Conductivity (Liquid in equilibrium with Gas) | 200 - 570 | Saturation | NIST/TRC WTT[1] |
| Viscosity (Liquid in equilibrium with Gas) | 270 - 630 | Saturation | NIST/TRC WTT[1] |
Table 2.3: Thermodynamic Properties of Gas Phase
| Property | Temperature Range (K) | Pressure Range (kPa) | Source(s) |
| Density (Gas) | 310 - 630 | 0.0007 - 688.508 | NIST/TRC WTT[1] |
| Enthalpy (Ideal Gas) | 200 - 1000 | - | NIST/TRC WTT |
| Heat Capacity at Constant Pressure (Ideal Gas) | 200 - 1000 | - | NIST/TRC WTT |
| Thermal Conductivity (Gas) | 420 - 950 | Various | NIST/TRC WTT[1] |
| Viscosity (Gas) | 420 - 950 | Various | NIST/TRC WTT[1] |
Experimental Protocols
3.1. Synthesis of this compound
A documented method for the preparation of this compound involves the liquid-phase chlorination of 2-chlorobutene-2.[4]
-
Reaction: Addition of chlorine across the double bond of 2-chlorobutene-2.
-
Apparatus: A three-necked flask equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, a reflux condenser, and an exit tube connected to a cooling and scrubbing system.[4]
-
Catalyst: A chlorination catalyst that favors addition to the double bond, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), is used.[4]
-
Procedure:
-
The reaction flask is charged with 2-chlorobutene-2 and the catalyst.[4]
-
The mixture is stirred, and chlorine gas is introduced through the inlet tube near the bottom of the flask.[4]
-
The reaction temperature is maintained between 0°C and the atmospheric reflux temperature of the reaction mixture.[4] The reaction should be carried out in the substantial absence of light to minimize the formation of substitution by-products.[4]
-
The reaction progress can be monitored by observing the absorption of chlorine.
-
Upon completion, the this compound product is isolated by distillation.[4]
-
3.2. Determination of Enthalpy of Formation
The standard enthalpy of formation of chlorinated alkanes is typically determined using combustion calorimetry.
-
Rotating-Bomb Calorimetry: This is a precise method for organochlorine compounds.
-
A known mass of the sample is placed in a combustion bomb, which is then pressurized with oxygen.
-
A small amount of a reducing solution (e.g., arsenious oxide) is often added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution.
-
The bomb is placed in a calorimeter, and the sample is ignited.
-
The temperature change of the calorimeter is measured precisely.
-
The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the energy of combustion using Hess's Law, accounting for the formation of CO₂, H₂O, and HCl.
-
3.3. Measurement of Heat Capacity
Adiabatic calorimetry and differential scanning calorimetry (DSC) are common methods for measuring the heat capacity of liquids.
-
Adiabatic Calorimetry:
-
A known mass of the liquid sample is placed in a calorimetric vessel.
-
The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.
-
A measured amount of electrical energy is supplied to a heater within the sample, and the resulting temperature increase is recorded.
-
The heat capacity is calculated from the energy input and the temperature change.
-
3.4. Vapor Pressure Determination
Static or dynamic methods are used to measure vapor pressure as a function of temperature.
-
Static Method:
-
A sample of the substance is placed in a thermostatted vessel connected to a pressure-measuring device.[5]
-
The sample is thoroughly degassed to remove any dissolved air.[6]
-
The system is allowed to reach thermal and phase equilibrium at a set temperature.
-
The pressure of the vapor in equilibrium with the liquid is measured directly.[6] This process is repeated at various temperatures.[5]
-
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-chlorobutene-2.
References
An In-depth Technical Guide to 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the biological activity, toxicological profile, and potential applications in drug development for 2,2,3-trichlorobutane is limited. This document provides a comprehensive overview of its chemical properties and a detailed synthesis protocol based on available data.
Chemical Identity
This compound is a chlorinated hydrocarbon. Its identification details are crucial for regulatory and research purposes.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 10403-60-8 | [1][2] |
| Molecular Formula | C4H7Cl3 | [2] |
| Canonical SMILES | CC(C(C)(Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 | [1] |
| InChIKey | UNTJXPFYXVCMFE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and environmental settings.
| Property | Value | Unit | Reference |
| Molecular Weight | 161.45 | g/mol | [2] |
| Boiling Point | 142 - 144 | °C | [3] |
| Complexity | 60 | [2] | |
| Hydrogen Bond Donor Count | 0 | [2] | |
| Hydrogen Bond Acceptor Count | 0 | [2] | |
| Rotatable Bond Count | 1 | [2] | |
| Heavy Atom Count | 7 | [2] | |
| XLogP3-AA | 2.8 | [2] |
Experimental Protocols
3.1. Synthesis of this compound
The following protocol for the preparation of this compound is based on the chlorination of 2-chloro-butene-2. This method aims to achieve a high yield by promoting the addition of chlorine across the double bond while minimizing substitution reactions.
3.1.1. Materials and Equipment
-
2-chloro-butene-2
-
Ferric chloride (FeCl3) or Stannic chloride (SnCl4) as a catalyst
-
Chlorine gas (Cl2)
-
500 cc three-necked flask
-
Chlorine inlet tube extending to the bottom of the flask
-
Thermometer
-
Mercury-sealed stirrer
-
Reflux condenser
-
Exit tube connected to a cooling and scrubbing system
-
Distillation apparatus
3.1.2. Procedure
-
Reaction Setup: Assemble the three-necked flask with the stirrer, chlorine inlet, thermometer, and reflux condenser. Connect the exit tube from the condenser to a system for cooling and absorbing any potential hydrogen chloride gas by-product.
-
Charging the Flask: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride (or an equivalent amount of stannic chloride).
-
Initiating Chlorination: While stirring the mixture, introduce chlorine gas through the inlet tube. Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture. The chlorination should be carried out in the substantial absence of light to prevent the formation of substitution by-products.
-
Monitoring the Reaction: Continue the introduction of chlorine until the reaction mixture shows a gain in weight of 252 grams, indicating the consumption of the starting material.
-
Isolation of the Product: After the reaction is complete, the resulting mixture is subjected to distillation to isolate the this compound.
3.1.3. Expected Outcome
This process is reported to yield approximately 77% of the theoretical maximum of this compound.
Visualized Workflows and Relationships
4.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
4.2. Information Hierarchy
This diagram shows the logical relationship between the different sections of this technical guide.
Caption: Logical structure of the technical guide for this compound.
Safety and Handling
Concluding Remarks
This guide provides the fundamental chemical and synthesis information for this compound. The notable absence of data in biological and toxicological databases suggests that this compound has not been a significant subject of research in the life sciences or drug development fields. Further research would be required to determine any potential biological activity or toxicological profile.
References
An In-depth Technical Guide to the Molecular Structure and Formula of 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and chemical formula of 2,2,3-trichlorobutane (C4H7Cl3).[1] This document consolidates available data on its physicochemical properties, stereochemistry, and synthesis. While experimental spectroscopic and detailed molecular geometry data remain limited in publicly accessible databases, this guide furnishes available information and provides context through data on analogous compounds. This guide is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Properties
This compound is a halogenated alkane with the molecular formula C4H7Cl3.[1] Its IUPAC name clearly indicates a butane (B89635) backbone with three chlorine substituents at the second and third positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7Cl3 | [1] |
| Molecular Weight | 161.457 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 10403-60-8 | [1] |
| Boiling Point | 142 °C (415.15 K) | [3] |
| Canonical SMILES | CC(C(C)(Cl)Cl)Cl | [2] |
| InChI Key | UNTJXPFYXVCMFE-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Stereochemistry
The structure of this compound consists of a four-carbon chain. The second carbon atom is bonded to two chlorine atoms and a methyl group, while the third carbon atom is bonded to one chlorine atom, a hydrogen atom, and a methyl group.
Molecular Geometry
Stereochemistry
The third carbon atom in this compound is a chiral center, as it is attached to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a dichloromethyl group. This chirality means that this compound can exist as a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. The presence of a single chiral center indicates that the molecule will be optically active, with each enantiomer rotating plane-polarized light in opposite directions.
Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments:
-
-CH3 group at C1: This signal would likely be a singlet due to the absence of adjacent protons.
-
-CH3 group at C4: This signal would appear as a doublet due to coupling with the single proton on C3.
-
-CH proton at C3: This signal would be a quartet due to coupling with the three protons of the C4 methyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of this compound is expected to exhibit four signals, one for each of the four carbon atoms in their unique chemical environments. The chemical shifts would be influenced by the electronegativity of the attached chlorine atoms, with the carbons bearing chlorine atoms (C2 and C3) appearing further downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
C-H stretching vibrations: In the region of 2850-3000 cm⁻¹.
-
C-H bending vibrations: Around 1375-1450 cm⁻¹.
-
C-Cl stretching vibrations: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks (M+, M+2, M+4, M+6) with a characteristic intensity ratio. Common fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.
Synthesis
Experimental Protocol: Synthesis of this compound
A documented method for the preparation of this compound involves the chlorination of 2-chlorobut-2-ene.[4]
Reaction Scheme:
CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃
Materials and Equipment:
-
2-chlorobut-2-ene
-
Chlorine gas
-
A suitable inert solvent (e.g., carbon tetrachloride)
-
Reaction vessel equipped with a gas inlet, stirrer, and condenser
-
Purification apparatus (distillation setup)
Procedure:
-
Dissolve 2-chlorobut-2-ene in an inert solvent within the reaction vessel.
-
Cool the mixture to a suitable temperature to control the exothermicity of the reaction.
-
Bubble chlorine gas through the stirred solution. The reaction is typically carried out in the absence of light to minimize substitution reactions.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.[4]
Conclusion
This technical guide has summarized the key molecular and chemical characteristics of this compound. While there is a notable lack of comprehensive experimental data for its molecular geometry and spectroscopic properties in publicly available sources, this document provides a solid foundation based on existing data and established principles of organic chemistry. Further experimental investigation is warranted to fully characterize this compound and expand its potential applications in research and development.
References
Methodological & Application
Application Notes and Protocols: 2,2,3-Trichlorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,2,3-Trichlorobutane is not a commonly used solvent in organic synthesis, and as such, documented applications are scarce. The following notes are based on the known physicochemical properties of the compound and analogies to other chlorinated solvents. The experimental protocol provided is a representative example of a reaction type where this compound could potentially be employed and should be considered a theoretical application.
Introduction
This compound is a chlorinated alkane whose potential as a solvent in organic synthesis is not well-documented. However, by examining its physical and chemical properties, we can infer its suitability for certain applications, particularly as a substitute for other chlorinated solvents like carbon tetrachloride or chloroform (B151607), especially in reactions requiring an inert medium. This document provides an overview of its known properties, potential applications, and a representative experimental protocol.
Physicochemical Properties
The properties of this compound suggest it is a relatively non-polar solvent with a moderately high boiling point, which could be advantageous for reactions requiring elevated temperatures. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | [1][2] |
| Molecular Weight | 161.45 g/mol | [1] |
| Boiling Point | 142-143 °C | [3][4][5] |
| Density | 1.253 g/cm³ (Predicted) | [3] |
| Flash Point | 58.2 ± 14.0 °C (Predicted) | [3] |
| Melting Point | -6 °C (Estimate) | [3] |
| Vapor Pressure | 6.5 ± 0.2 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.455 (Predicted) | [3] |
| CAS Number | 10403-60-8 | [2] |
Potential Applications in Organic Synthesis
Based on its chlorinated alkane structure, this compound is expected to be a relatively inert solvent. Its primary utility would likely be in reactions where the solvent is not intended to participate in the reaction mechanism.
-
Free-Radical Reactions: Chlorinated solvents are often used in free-radical reactions, such as halogenations, because they are generally unreactive towards radical intermediates.[6][7] The inert nature of this compound would make it a suitable medium for such transformations, particularly those initiated by light (hν) or chemical initiators like AIBN.
-
Reactions Requiring Anhydrous, Aprotic Conditions: As an aprotic solvent, this compound could be used in reactions sensitive to moisture and acidic protons. However, its polarity is likely low, limiting its ability to dissolve polar reagents.
-
High-Temperature Applications: With a boiling point of approximately 142-143 °C, it could be employed in reactions that require temperatures exceeding the boiling points of more common chlorinated solvents like dichloromethane (B109758) (40 °C) and chloroform (61 °C).
The logical workflow for considering this compound as a solvent is outlined below.
Caption: Logical workflow for considering this compound as a solvent.
Safety and Handling
General Precautions for Chlorinated Solvents:
-
Inhalation: Avoid breathing vapors. High concentrations can have narcotic effects.
-
Skin Contact: Avoid contact with skin, as it may cause irritation or dermatitis.
-
Ingestion: Do not ingest.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and active metals.[9]
Representative Experimental Protocol: Free-Radical Bromination of Cumene (B47948)
This protocol describes a hypothetical free-radical bromination of cumene to form 2-bromo-2-phenylpropane, using this compound as the solvent. This reaction is typically performed in an inert solvent like carbon tetrachloride; this compound is proposed here as a potential alternative.
Materials:
-
Cumene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cumene (10 mmol, 1.20 g) and N-bromosuccinimide (11 mmol, 1.96 g).
-
Solvent Addition: Add 40 mL of anhydrous this compound to the flask.
-
Initiator Addition: Add a catalytic amount of AIBN (0.5 mmol, 0.082 g).
-
Reaction: Heat the mixture to reflux (approximately 140-145 °C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the dense NBS and the appearance of the less dense succinimide (B58015). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic byproducts.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the this compound solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-2-phenylpropane.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for the free-radical bromination of cumene.
Conclusion
While this compound is not a standard solvent in the organic synthesis laboratory, its physicochemical properties suggest potential utility in specific applications, particularly high-temperature, inert-atmosphere reactions like free-radical halogenations. Further research into its solvency power for a range of organic compounds and its toxicological profile is necessary before it can be widely adopted. The provided protocol serves as a starting point for exploring its use in a relevant chemical transformation. Researchers should always perform a thorough risk assessment before using any new chemical in the laboratory.
References
- 1. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
- 5. This compound [stenutz.eu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1,1,1-TRICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Dehydrochlorination of 2,2,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrochlorination is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes from alkyl halides.[1][2] This application note provides a detailed overview of the dehydrochlorination of 2,2,3-trichlorobutane, a reaction that proceeds via a bimolecular elimination (E2) mechanism to yield various dichlorobutene (B78561) isomers.[3][4][5] Understanding the regioselectivity and stereoselectivity of this reaction is critical for controlling the product distribution. The reaction is typically facilitated by a strong base in a suitable solvent.[5]
The primary products of this reaction are dichlorobutene isomers, which can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The distribution of these products is highly dependent on the reaction conditions, particularly the nature of the base and the temperature.
Reaction Mechanism and Regioselectivity
The dehydrochlorination of this compound is a classic example of an E2 elimination reaction.[3][4][5] This is a single-step, concerted process where a base abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing a leaving group (a chlorine atom), while simultaneously the carbon-chlorine bond breaks and a double bond is formed.
This compound has two different types of β-hydrogens that can be removed, leading to the formation of two constitutional isomers of dichlorobutene:
-
Path A (Zaitsev Product): Removal of the hydrogen from the more substituted carbon (C3) results in the formation of 2,3-dichloro-2-butene (B73511). According to Zaitsev's rule, this is generally the more stable and therefore the major product when using a small, strong base.[1][3][5]
-
Path B (Hofmann Product): Removal of a hydrogen from the less substituted carbon (C1) leads to the formation of 3,3-dichloro-1-butene (B15131998). This product may be favored when using a sterically hindered (bulky) base.[3]
The choice of base is therefore a critical factor in controlling the regioselectivity of the reaction.
Caption: Reaction mechanism for the dehydrochlorination of this compound.
Quantitative Data
| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Hypothetical Yield (%) |
| Sodium Hydroxide (B78521) | Ethanol (B145695) | 78 | 2,3-dichloro-2-butene | 3,3-dichloro-1-butene | ~85 |
| Potassium tert-butoxide | tert-Butanol | 82 | 3,3-dichloro-1-butene | 2,3-dichloro-2-butene | ~75 |
Note: The yields are hypothetical and serve to illustrate the expected regioselectivity.
Experimental Protocols
The following are generalized protocols for the dehydrochlorination of this compound using both a non-bulky and a bulky base.
Protocol 1: Synthesis of 2,3-dichloro-2-butene (Zaitsev Product)
Objective: To synthesize 2,3-dichloro-2-butene as the major product via dehydrochlorination of this compound using a strong, non-bulky base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 8.0 g of sodium hydroxide in 50 mL of ethanol with gentle warming.
-
Once the sodium hydroxide is dissolved, add 10.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Protocol 2: Synthesis of 3,3-dichloro-1-butene (Hofmann Product)
Objective: To synthesize 3,3-dichloro-1-butene as the major product via dehydrochlorination of this compound using a bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 11.2 g of potassium tert-butoxide in 50 mL of tert-butanol.
-
Add 10.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the product with three 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Characterize the product and determine the isomeric ratio by GC-MS and NMR spectroscopy.
Caption: Generalized experimental workflow for dehydrochlorination.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound and its products are volatile and should be handled with care.
-
Sodium hydroxide and potassium tert-butoxide are corrosive and should be handled with appropriate caution.
-
Ethanol and diethyl ether are highly flammable; avoid open flames and sparks.
Conclusion
The dehydrochlorination of this compound is a versatile reaction for the synthesis of dichlorobutenes. By carefully selecting the base and reaction conditions, researchers can control the regioselectivity of the elimination to favor either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product. The protocols provided herein offer a starting point for the laboratory-scale synthesis of these valuable chemical intermediates. Further optimization may be required to achieve desired yields and purity for specific research and development applications.
References
Application Notes and Protocols for the Analytical Identification of Trichlorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichlorobutane (C₄H₇Cl₃) isomers are chlorinated hydrocarbons that can be present as intermediates or impurities in chemical manufacturing processes, including the synthesis of pharmaceuticals and agrochemicals. Due to the potential for significant differences in toxicity, reactivity, and environmental fate between isomers, their accurate identification and quantification are crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and differentiate trichlorobutane isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A brief overview of High-Performance Liquid Chromatography (HPLC) as a potential separation technique is also included.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like trichlorobutane isomers. It offers high-resolution separation based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase, coupled with definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and isomer mixture.
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures): Dilute an accurately weighed or measured aliquot of the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.
-
Solid Samples: Extract the trichlorobutane isomers from the solid matrix using a suitable solvent (e.g., hexane, acetone) via soxhlet extraction or sonication. Concentrate the extract and dilute as needed.
-
Water Samples: Perform liquid-liquid extraction (LLE) using a non-polar solvent like hexane.[1] For trace analysis, purge-and-trap or solid-phase microextraction (SPME) can be employed to concentrate the analytes before GC-MS analysis.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Capillary Column: A non-polar or medium-polarity column is recommended for good separation of chlorinated hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Presentation: GC-MS Data for Trichlorobutane Isomers
The following table summarizes expected GC-MS data for some trichlorobutane isomers. Retention times are relative and will vary depending on the specific column and conditions used. Mass spectral data is based on typical fragmentation patterns for chlorinated alkanes.
| Isomer | IUPAC Name | CAS Number | Expected Retention Time (Relative Order) | Key Mass Spectral Fragments (m/z) and Isotopic Patterns |
| 1,1,1-Trichlorobutane | 1,1,1-Trichlorobutane | 13279-85-1 | Early eluting | 160/162/164 (M+) , 125/127 ([M-Cl]+), 117/119 ([M-C₂H₅]+), 83/85 ([M-C₃H₆Cl]+) |
| 1,1,2-Trichlorobutane | 1,1,2-Trichlorobutane | 66675-32-9 | Intermediate | 160/162/164 (M+) , 125/127 ([M-Cl]+), 97/99 ([M-C₂H₄Cl]+), 61 ([C₂H₂Cl]+) |
| 1,2,3-Trichlorobutane | 1,2,3-Trichlorobutane | 18338-40-4 | Intermediate | 160/162/164 (M+) , 125/127 ([M-Cl]+), 89/91 ([C₃H₄Cl]+), 53 ([C₄H₅]+) |
| 1,2,4-Trichlorobutane | 1,2,4-Trichlorobutane | 1790-22-3 | Later eluting | 160/162/164 (M+) , 125/127 ([M-Cl]+), 111/113 ([C₄H₆Cl]+), 75 ([C₂H₄Cl]+) |
| 1,3,3-Trichlorobutane | 1,3,3-Trichlorobutane | 15187-71-0 | Intermediate | 160/162/164 (M+) , 125/127 ([M-Cl]+), 101/103 ([C₃H₄Cl₂]+), 65 ([C₂H₂Cl]+) |
Note: The molecular ion (M+) cluster for compounds with three chlorine atoms will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.
Visualization: GC-MS Workflow
Caption: Workflow for the identification of trichlorobutane isomers using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for clear differentiation based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.[3]
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified trichlorobutane isomer or isomer mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 90° pulse, relaxation delay of 1-2 seconds, 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This will result in a single peak for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase the resulting spectrum and perform baseline correction.
-
For ¹H NMR, integrate the signals to determine the relative ratios of protons in different environments.
-
For both ¹H and ¹³C NMR, determine the chemical shift of each signal relative to TMS.
Data Presentation: NMR Data for Trichlorobutane Isomers
The following table presents predicted and some reported NMR data for trichlorobutane isomers. Actual chemical shifts can vary depending on the solvent and experimental conditions.
| Isomer | IUPAC Name | Number of Unique ¹H Signals | Predicted ¹H Chemical Shifts (ppm) and Multiplicities | Number of Unique ¹³C Signals | Reported/Predicted ¹³C Chemical Shifts (ppm) |
| 1,1,1-Trichlorobutane | 1,1,1-Trichlorobutane | 3 | ~1.1 (t), ~1.8 (m), ~2.5 (t) | 4 | 12.8, 28.9, 52.1, 95.2 |
| 1,1,2-Trichlorobutane | 1,1,2-Trichlorobutane | 4 | ~1.2 (t), ~2.1 (m), ~4.3 (dd), ~5.9 (d) | 4 | Predicted: ~10, ~30, ~70, ~85 |
| 1,2,3-Trichlorobutane | 1,2,3-Trichlorobutane | 4-5 (diastereomers) | Complex multiplets between 1.5-4.5 ppm | 4 | Predicted: ~20, ~50, ~60, ~70 |
| 1,2,4-Trichlorobutane | 1,2,4-Trichlorobutane | 5 | Complex multiplets between 2.0-4.5 ppm | 4 | Predicted: ~35, ~45, ~55, ~65 |
| 1,3,3-Trichlorobutane | 1,3,3-Trichlorobutane | 3 | ~1.9 (s), ~2.5 (t), ~3.8 (t) | 4 | 34.9, 49.3, 56.1, 86.8 |
Visualization: NMR Analysis Workflow
Caption: Workflow for trichlorobutane isomer identification using NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is generally the preferred method for volatile compounds like trichlorobutanes, HPLC can be considered as an alternative or complementary technique, especially for less volatile or thermally labile isomers. The separation of these nonpolar isomers on standard reversed-phase columns can be challenging; therefore, method development is crucial.
Hypothetical Experimental Protocol (Starting Point)
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) could be a starting point. Phenyl or cyano columns might offer alternative selectivity for halogenated compounds.[4]
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For these nonpolar compounds, a high percentage of organic solvent will likely be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) may be possible, but sensitivity could be low. Mass spectrometric detection (LC-MS) would provide much higher sensitivity and specificity.
Data Presentation: HPLC Data
Visualization: Logical Relationship for Method Selection
Caption: Logical workflow for selecting an analytical method for trichlorobutane isomers.
Conclusion
The identification of trichlorobutane isomers requires robust analytical methodologies. GC-MS stands out as the primary technique due to its excellent separation efficiency and definitive identification capabilities for these volatile compounds. NMR spectroscopy serves as the gold standard for unambiguous structure elucidation, providing detailed information that is essential for distinguishing between closely related isomers. While less common for this specific application, HPLC can be a viable alternative, particularly when coupled with mass spectrometry. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for the accurate identification of trichlorobutane isomers.
References
Application Note: Gas Chromatography Protocol for Assessing 2,2,3-Trichlorobutane Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trichlorobutane is a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemicals.[1] Ensuring the purity of this compound is critical for the consistency and success of downstream applications, as isomeric impurities can lead to undesired side reactions and byproducts. This application note provides a detailed gas chromatography (GC) protocol for the quantitative assessment of this compound purity, enabling the separation and quantification of potential isomers and related impurities.
The successful separation of chlorinated hydrocarbons, such as the isomers of trichlorobutane, relies on the selection of an appropriate stationary phase and optimized temperature programming.[2] This protocol outlines two methods utilizing capillary columns with different polarities to achieve effective separation. Method A employs a non-polar column, which primarily separates compounds based on their boiling points, while Method B utilizes a polar column to provide an alternative selectivity profile.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.
-
Sample Collection: Collect samples in clean glass vials to prevent contamination.[2]
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.[2]
-
Dilution: Accurately weigh a sample of this compound and dilute it with the chosen solvent to a final concentration within the linear range of the detector. A starting concentration of approximately 100 µg/mL is recommended.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection to prevent column contamination.[2]
Gas Chromatography (GC) Analysis
The following tables summarize the recommended GC parameters for the purity assessment of this compound.
Table 1: GC Parameters for Method A (Non-Polar Column)
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Nitrogen, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate 1 | 10 °C/min to 180 °C |
| Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C (FID), 320 °C (ECD) |
| Data Acquisition Rate | 20 Hz |
Table 2: GC Parameters for Method B (Polar Column)
| Parameter | Value |
| Column | Polyethylene Glycol (e.g., DB-WAX or equivalent) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Nitrogen, 99.999% purity |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp Rate 1 | 8 °C/min to 200 °C |
| Hold Time | 10 minutes |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C (FID), 320 °C (ECD) |
| Data Acquisition Rate | 20 Hz |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Table 3: Physicochemical Properties of this compound and Potential Isomeric Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 161.46 | 142-143[3][4] |
| 1,1,1-Trichlorobutane (B78919) | 161.46 | 134[5] |
| 1,1,3-Trichlorobutane (B76395) | 161.46 | 154[6] |
| 1,2,3-Trichlorobutane | 161.46 | Not available |
| 1,2,4-Trichlorobutane | 161.46 | Not available |
Note: The elution order on a non-polar column is expected to generally follow the boiling points.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC Purity Assessment of this compound.
Logical Relationship of Purity Assessment
Caption: Logical Flow from Sample to Purity Determination.
References
Synthesis of High-Purity 2,2,3-Trichlorobutane: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of high-purity 2,2,3-trichlorobutane. It includes two primary synthesis methods, purification techniques, and analytical characterization.
Introduction
This compound is a chlorinated alkane of significant interest in synthetic organic chemistry. Its utility stems from its role as a versatile intermediate in the synthesis of more complex molecules and as a substrate in mechanistic studies of nucleophilic substitution and elimination reactions. The strategic placement of chlorine atoms on the butane (B89635) backbone provides a unique platform for investigating steric and electronic effects in chemical transformations. This document outlines reliable methods for the preparation of high-purity this compound, essential for reproducible and high-quality research outcomes.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthesis protocols described in this document, allowing for a direct comparison of their efficacy.
| Parameter | Method 1: Ferric Chloride Catalyzed Chlorination | Method 2: UV-Initiated Chlorination |
| Starting Material | 2-Chloro-2-butene (B1582250) | 2,3-Dichlorobutane (B1630595) |
| Reagent | Chlorine (gas) | Chlorine (gas) |
| Catalyst/Initiator | Ferric Chloride (FeCl₃) | Ultraviolet (UV) Light |
| Solvent | None (neat) or inert solvent (e.g., CCl₄) | None (neat) or inert solvent (e.g., CCl₄) |
| Temperature | 0°C to reflux | 40-50°C (optimized) |
| Reported Yield | ~77%[1] | Up to 94.7%[2] |
| Purity (after purification) | High (further purification by fractional distillation) | High (further purification by fractional distillation) |
Experimental Protocols
Method 1: Ferric Chloride Catalyzed Chlorination of 2-Chloro-2-butene
This protocol is adapted from a method described in U.S. Patent 2,323,227, which details the synthesis of this compound via the addition of chlorine to 2-chloro-2-butene in the presence of a ferric chloride catalyst.[1] This method is advantageous as it favors the addition reaction, minimizing the formation of substitution byproducts.[1]
Materials:
-
2-Chloro-2-butene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Calcium Chloride (CaCl₂) for drying
-
Water
Equipment:
-
500 mL three-necked round-bottom flask
-
Gas inlet tube
-
Thermometer
-
Mercury-sealed mechanical stirrer
-
Reflux condenser
-
Gas outlet tube connected to a scrubbing system (e.g., sodium hydroxide (B78521) solution)
-
Fractional distillation apparatus (e.g., 30-inch Vigreux column)
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the stirrer, gas inlet tube extending below the liquid surface, thermometer, and reflux condenser. The outlet of the condenser should be connected to a gas scrubbing system to neutralize any unreacted chlorine and hydrogen chloride gas produced. The entire reaction should be carried out in a well-ventilated fume hood and shielded from direct sunlight to minimize the formation of substitution byproducts.[1]
-
Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.[1]
-
Chlorination: Begin stirring the mixture and bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 0°C and the reflux temperature of the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by the absorption of the greenish-yellow chlorine gas. Continue the addition of chlorine until the reaction is complete, which is indicated by the cessation of chlorine uptake.
-
Work-up: After the reaction is complete (approximately 4.5 hours as per the patent example), the reaction mixture is washed with water to remove the ferric chloride catalyst.[1]
-
Drying: The organic layer is separated and dried over anhydrous calcium chloride.[1]
-
Purification: The crude product is purified by fractional distillation.[1] The fraction corresponding to this compound is collected. The patent specifies the use of a 30-inch fractionating column.[1] Unreacted 2-chloro-2-butene and any isomeric trichlorobutanes can be separated based on their different boiling points.[2]
Method 2: UV-Initiated Chlorination of 2,3-Dichlorobutane
This method utilizes ultraviolet (UV) light to initiate the free-radical chlorination of 2,3-dichlorobutane. This approach can achieve high yields of this compound under optimized temperature conditions.[2]
Materials:
-
2,3-Dichlorobutane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Photochemical reactor or a three-necked flask made of UV-transparent material (e.g., quartz)
-
UV lamp
-
Gas inlet tube
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Gas outlet tube connected to a scrubbing system
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up the photochemical reactor or quartz flask with a magnetic stirrer, gas inlet tube, thermometer, and a reflux condenser connected to a gas scrubbing system. Position the UV lamp to irradiate the reaction vessel.
-
Charging the Reactor: Charge the reactor with 2,3-dichlorobutane. An inert solvent can be used to moderate the reaction if necessary.[2]
-
Chlorination: Begin stirring and introduce chlorine gas into the reaction mixture at a controlled rate. The molar ratio of chlorine to 2,3-dichlorobutane should be carefully controlled.
-
Irradiation and Temperature Control: Irradiate the reaction mixture with the UV lamp to initiate the reaction. Maintain the reaction temperature between 40°C and 50°C for optimal yield.[2]
-
Reaction Monitoring: The reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize any dissolved HCl and unreacted chlorine, followed by a water wash.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to prevent thermal decomposition.[2] Collect the fraction corresponding to high-purity this compound.
Characterization of this compound
High-purity this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the final product and to identify any isomeric impurities. The mass spectrum of this compound is expected to show a molecular ion peak (or lack thereof due to instability) and characteristic fragmentation patterns for chlorinated alkanes, including isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the methyl and methine protons, with chemical shifts and coupling patterns consistent with the structure of this compound. The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms in different chemical environments.
Safety Precautions
Chlorination reactions pose significant hazards and must be conducted with appropriate safety measures.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A self-contained breathing apparatus (SCBA) should be readily available in case of a leak.
-
Corrosive Reagents: Ferric chloride and hydrogen chloride are corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Pressure Buildup: Reactions involving gases can lead to pressure buildup. Ensure that the reaction setup is not a closed system and is properly vented through a scrubbing system.
-
Exothermic Reactions: The chlorination of alkenes is an exothermic process. Proper temperature control is crucial to prevent runaway reactions. The use of an ice bath for cooling is recommended, especially during the initial stages of the reaction.
-
UV Radiation: When using a UV lamp, ensure proper shielding to avoid exposure to harmful UV radiation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the FeCl₃ catalyzed chlorination.
References
Potential Applications of 2,2,3-Trichlorobutane in Polymer Chemistry: A Theoretical Exploration
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trichlorobutane is a chlorinated alkane with the molecular formula C₄H₇Cl₃. While a survey of current literature reveals a notable absence of established applications for this compound within polymer chemistry, its chemical structure suggests several plausible, yet underexplored, roles. This document outlines potential applications based on foundational principles of polymer science and provides hypothetical protocols for investigation. The key structural features of this compound, namely its tertiary and secondary carbon-chlorine bonds, inform these prospective uses. The tertiary alkyl halide is a potential initiating site for cationic polymerization, and the molecule's chlorine content suggests its utility as a flame retardant.
Application Note 1: Cationic Polymerization Initiator
1.1. Theoretical Background
The this compound molecule possesses a tertiary carbon atom bonded to a chlorine atom. Tertiary alkyl halides are known to function as initiators for cationic polymerization in the presence of a co-initiator, typically a Lewis acid.[1][2][3][4] The Lewis acid facilitates the abstraction of the chloride ion, generating a stable tertiary carbocation that can then initiate the polymerization of a suitable monomer.
1.2. Proposed Signaling Pathway for Cationic Polymerization Initiation
Caption: Initiation of cationic polymerization using this compound.
1.3. Hypothetical Experimental Protocol: Polymerization of Isobutylene (B52900)
Objective: To investigate the efficacy of this compound as an initiator for the cationic polymerization of isobutylene.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃) as co-initiator
-
Isobutylene (monomer)
-
Dichloromethane (B109758) (solvent), dried
-
Methanol (terminating agent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Purge the flask with dry nitrogen gas.
-
Add 100 mL of anhydrous dichloromethane to the flask via syringe.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add a calculated amount of aluminum chloride to the cooled solvent with stirring.
-
In a separate, dry flask, prepare a solution of this compound in anhydrous dichloromethane.
-
Slowly add the this compound solution to the reaction flask via syringe.
-
Condense a known amount of isobutylene gas into the reaction mixture.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours).
-
Quench the reaction by adding 10 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polyisobutylene (B167198) for molecular weight and polydispersity index using gel permeation chromatography (GPC).
1.4. Hypothetical Data Presentation
| Experiment | [Isobutylene] (mol/L) | [this compound] (mmol/L) | [AlCl₃] (mmol/L) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 1.0 | 10 | 20 | 1 | 65 | 15,000 | 1.8 |
| 2 | 1.0 | 5 | 20 | 1 | 72 | 32,000 | 1.7 |
| 3 | 2.0 | 10 | 20 | 1 | 85 | 18,000 | 1.9 |
| 4 | 1.0 | 10 | 40 | 1 | 78 | 14,500 | 1.8 |
Application Note 2: Flame Retardant Additive
2.1. Theoretical Background
Chlorinated alkanes are known to be used as flame retardants in various polymers.[5][6][7] When exposed to high temperatures, the carbon-chlorine bonds can break, releasing chlorine radicals. These radicals can interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the flame. The high chlorine content of this compound makes it a candidate for investigation as a flame retardant additive.
2.2. Logical Workflow for Evaluating Flame Retardancy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Storage of 2,2,3-Trichlorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2,2,3-trichlorobutane is readily available. The following guidelines are based on the general properties of chlorinated hydrocarbons and safety information for structurally similar compounds. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use. All laboratory personnel must be trained on the potential hazards and safe handling procedures.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, it should be treated as a hazardous substance. Based on data for similar chlorinated alkanes, the potential hazards include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1] Halogenated organic liquids are known to cause central nervous system depression, and liver or kidney damage.[2]
-
Irritation: Likely to be a skin and eye irritant. Vapors may irritate the respiratory tract.[1][3]
-
Carcinogenicity: Many halogenated solvents are suspected carcinogens.[2] It is prudent to handle this compound as a potential carcinogen.
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[4]
A comprehensive risk assessment should be performed before any experiment involving this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 10403-60-8 | [5][6][7] |
| Molecular Formula | C4H7Cl3 | [5][6][7] |
| Molecular Weight | 161.45 g/mol | [5] |
| Boiling Point | 143 °C |
Personal Protective Equipment (PPE)
Adequate PPE is mandatory when handling this compound.
| PPE | Specification | Rationale |
| Gloves | Nitrile rubber gloves. Consider double gloving. | To prevent skin contact. Nitrile gloves offer good resistance to many halogenated solvents.[8] |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard, fully buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors.[8] |
Safe Handling and Experimental Protocols
4.1. General Handling Precautions
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
-
Ignition Sources: Although many halogenated solvents are not highly flammable, it is good practice to keep them away from heat, sparks, and open flames.[4]
4.2. Experimental Workflow
References
- 1. echemi.com [echemi.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Catalytic Synthesis of 2,2,3-Trichlorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,2,3-trichlorobutane, a halogenated hydrocarbon of interest in organic synthesis. The primary method detailed is the Lewis acid-catalyzed liquid-phase chlorination of 2-chloro-2-butene (B1582250).
Application Notes
The synthesis of this compound is effectively achieved through the addition of chlorine across the double bond of 2-chloro-2-butene. This reaction is catalyzed by Lewis acids, with ferric chloride (FeCl₃) and stannic chloride (SnCl₄) being particularly effective. The catalytic process allows for the reaction to proceed at moderate temperatures with good yields, minimizing the formation of undesirable side products that can arise from uncontrolled chlorination.
A key consideration for this synthesis is the suppression of substitution reactions. Carrying out the chlorination in the liquid phase and in the substantial absence of light is crucial to favor the desired addition reaction and prevent the formation of by-products resulting from radical substitution.[1] The reaction temperature should be carefully controlled, with a preferred range of 20°C to 80°C, to ensure a smooth reaction and high yield of this compound.[2]
The starting material, 2-chloro-2-butene, can be synthesized from 2,3-dichlorobutane. This precursor can be dehydrochlorinated to produce the desired alkene, providing a complete synthetic pathway from more readily available starting materials.
An alternative, though less detailed in the current literature, theoretical pathway involves a two-step synthesis from but-2-yne. This would proceed via the chlorination of but-2-yne to form 2,3-dichloro-2-butene, followed by the hydrochlorination of this intermediate to yield this compound. However, specific catalytic protocols for the second step are not well-documented in the reviewed literature.
Data Presentation
The following table summarizes the quantitative data for the ferric chloride-catalyzed synthesis of this compound as derived from the available literature. At present, directly comparable quantitative data for other catalysts under the same reaction conditions is limited.
| Catalyst | Starting Material | Reactant Quantity | Catalyst Quantity | Temperature | Yield of this compound | Reference |
| Ferric Chloride (FeCl₃) | 2-chloro-2-butene | 259 g | 2.6 g | Maintained at 20-35°C | 77% | [1] |
Experimental Protocols
Protocol 1: Ferric Chloride-Catalyzed Synthesis of this compound
This protocol is based on the method described in US Patent 2,323,227A.[1]
Materials:
-
2-chloro-2-butene
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas
-
Nitrogen gas (for inert atmosphere)
-
Apparatus for distillation
Equipment:
-
500 cc three-necked flask
-
Thermometer
-
Mercury-sealed stirrer
-
Reflux condenser
-
Gas inlet tube extending to the bottom of the flask
-
Exit tube connected to a cooling and scrubbing system
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and gas inlet tube. Ensure all glassware is dry. The exit tube from the condenser should be connected to a suitable scrubbing system to absorb any unreacted chlorine or hydrogen chloride gas produced. The entire setup should be shielded from direct light.
-
Charging the Reactor: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.
-
Initiating the Reaction: Begin stirring the mixture and introduce a slow stream of chlorine gas through the gas inlet tube.
-
Temperature Control: Maintain the reaction temperature between 20°C and 35°C. The reaction is exothermic, so cooling may be necessary. The rate of chlorine addition should be controlled to keep the temperature within this range.
-
Monitoring the Reaction: Continue the addition of chlorine until the reaction is complete. The completion of the reaction can be monitored by the cessation of heat evolution and a change in the color of the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, stop the flow of chlorine and purge the system with nitrogen to remove any residual chlorine gas. The crude product is then purified by distillation to isolate the this compound. The boiling point of this compound is approximately 143°C.[3]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the ferric chloride-catalyzed synthesis of this compound.
Reaction Pathway
References
Application Notes and Protocols for the Chlorination of 2,3-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the chlorination of 2,3-dichlorobutane (B1630595), a process that yields various trichlorobutane isomers. Trichlorobutanes are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The protocols described herein focus on two primary methods: free-radical chlorination using sulfuryl chloride and a radical initiator, and photochemical chlorination. These methods offer different selectivities and are suited for various laboratory scales. This application note includes reaction mechanisms, detailed experimental setups, quantitative data on reactants and products, and troubleshooting guidelines.
Introduction
The chlorination of alkanes and their halogenated derivatives is a fundamental transformation in organic synthesis. The introduction of additional chlorine atoms can significantly alter the chemical and physical properties of the parent molecule, providing a pathway to a diverse range of functionalized compounds. 2,3-Dichlorobutane, which exists as meso and chiral (dl) diastereomers, can be further chlorinated to produce a mixture of trichlorobutane isomers. The distribution of these isomers is dependent on the reaction conditions, particularly the method of chlorine radical generation. Understanding and controlling these reactions are crucial for the targeted synthesis of specific trichlorobutane isomers.
Reaction Mechanisms
The chlorination of 2,3-dichlorobutane proceeds via a free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved through the homolytic cleavage of a chlorine source, either by heat or UV light. In the case of using sulfuryl chloride (SO₂Cl₂), a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) is typically used to generate the initial radicals.[1][2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dichlorobutane, forming a dichlorobutyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with a chlorine source (Cl₂ or SO₂Cl₂) to yield a trichlorobutane product and a new chlorine radical, which continues the chain reaction.[1]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule.
Experimental Protocols
Two primary methods for the chlorination of 2,3-dichlorobutane are detailed below.
Protocol 1: Free-Radical Chlorination using Sulfuryl Chloride and AIBN
This method is a common and convenient approach for laboratory-scale chlorinations, as it avoids the direct handling of chlorine gas.[1][2]
Materials:
-
2,3-Dichlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Nitrogen or Argon gas
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas inlet
-
Gas trap (containing a solution of sodium hydroxide (B78521) to neutralize HCl and SO₂ byproducts)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or gas chromatograph for product analysis
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet. Connect the top of the condenser to a gas trap.
-
Reagent Addition: In a fume hood, charge the flask with 2,3-dichlorobutane and the anhydrous solvent. A typical starting scale might involve a 1 M solution of the substrate.
-
Carefully add sulfuryl chloride (1.0-1.2 equivalents) to the stirred solution.
-
Add a catalytic amount of AIBN (approximately 1-2 mol% relative to the substrate).
-
Reaction: Purge the system with nitrogen or argon for 10-15 minutes. Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used, e.g., ~77°C for CCl₄) using a heating mantle.
-
Allow the reaction to proceed under reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) if a suitable visualization method is available. A typical reaction time is 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing a chilled 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Analysis: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product mixture can be analyzed by GC to determine the isomer distribution. Further purification can be achieved by fractional distillation or preparative gas chromatography.
Protocol 2: Photochemical Chlorination
This method utilizes UV light to initiate the chlorination reaction with molecular chlorine.
Materials:
-
2,3-Dichlorobutane
-
Chlorine (Cl₂) gas
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Nitrogen or Argon gas
-
5% Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Photochemical reactor or a quartz reaction vessel
-
UV lamp (e.g., mercury vapor lamp)
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Cooling bath
-
Gas trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, set up the photochemical reactor or quartz vessel with a magnetic stir bar, a gas dispersion tube, and a condenser. If necessary, use a cooling bath to maintain the desired reaction temperature.
-
Reagent Addition: Charge the reactor with 2,3-dichlorobutane and the anhydrous solvent.
-
Reaction: Purge the system with nitrogen or argon. Start the UV lamp and begin bubbling chlorine gas through the stirred solution at a controlled rate. The reaction is often exothermic, so cooling may be required to maintain a constant temperature.
-
Monitor the reaction by observing the disappearance of the yellow-green color of chlorine or by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove any excess chlorine.
-
Wash the reaction mixture with a 5% sodium thiosulfate solution to quench any remaining chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Analysis: Filter and concentrate the organic layer using a rotary evaporator. Analyze the product mixture by GC and purify as described in Protocol 1.
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 117-119 | 1.107 |
| Sulfuric Chloride | SO₂Cl₂ | 134.97 | 69.3 | 1.667 |
| Chlorine | Cl₂ | 70.90 | -34.04 | 0.0032 (gas) |
| AIBN | C₈H₁₂N₄ | 164.21 | 103 (decomposes) | 1.1 |
Table 2: Potential Trichlorobutane Products and Their Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |
| 1,2,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | 160.7 | 18338-40-4[3][4] |
| 2,2,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Not available | 10403-60-8[5] |
| 1,1,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | 152 | 13279-87-3[6] |
| 1,3,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Not available | 15187-71-0[7] |
Note: The distribution of these isomers will depend on the reaction conditions. The relative reactivity of C-H bonds is tertiary > secondary > primary. The presence of electron-withdrawing chlorine atoms will also influence the regioselectivity.
Visualization
Experimental Workflow
Caption: Experimental workflow for the free-radical chlorination of 2,3-dichlorobutane.
Reaction Signaling Pathway (Free-Radical Mechanism)
Caption: Free-radical chain mechanism for the chlorination of 2,3-dichlorobutane.
Troubleshooting
-
Low Conversion:
-
Ensure the radical initiator (AIBN) is fresh, as it can decompose over time.
-
Check for the presence of oxygen, which can inhibit free-radical reactions. Ensure the system is properly purged with an inert gas.
-
Increase the reaction time or add a second portion of the initiator.
-
-
Formation of Multiple Products:
-
Free-radical chlorination is inherently non-selective. To favor monochlorination, use a large excess of the starting material (2,3-dichlorobutane).
-
Reaction temperature can influence selectivity. Lower temperatures may provide slightly better selectivity.
-
-
Reaction Does Not Initiate:
-
Verify that the heating temperature is sufficient to cause the decomposition of AIBN (typically >60°C).
-
For photochemical reactions, ensure the UV lamp is functioning correctly and that the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz).
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride and chlorine gas are corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Chlorinated solvents are hazardous. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Use a gas trap to neutralize these byproducts.
-
AIBN is a potentially explosive solid and should be handled with care. Do not grind it, and store it at a cool temperature.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Limited Role of 2,2,3-Trichlorobutane in Fine Chemical Production: A Review of Current Applications
For Immediate Release
[City, State] – [Date] – While a versatile intermediate in the synthesis of chlorinated hydrocarbons, 2,2,3-trichlorobutane has found limited direct application in the production of fine chemicals such as pharmaceuticals and agrochemicals. Extensive review of scientific literature and patent databases reveals its primary role as a precursor to dichlorobutene (B78561) isomers, which are key intermediates in the industrial synthesis of 2-chloro-1,3-butadiene (chloroprene), the monomer for neoprene synthetic rubber. This document provides a detailed overview of its established use, including experimental protocols and reaction pathways.
Application Notes
This compound serves as a crucial starting material for the synthesis of various dichlorobutene isomers through dehydrochlorination. The specific isomer obtained is highly dependent on the reaction conditions, particularly the base and solvent system employed. The resulting dichlorobutenes are valuable intermediates, primarily for the production of chloroprene. The control over the regioselectivity of the elimination reaction is a key aspect of its application.
Core Application: Synthesis of Dichlorobutene Intermediates
The principal application of this compound is its conversion to dichlorobutenes. This is a critical step in the pathway to produce chloroprene, a monomer of significant industrial importance.
Experimental Protocols
Protocol 1: Dehydrochlorination of this compound to Dichlorobutenes
This protocol outlines the general procedure for the elimination of hydrogen chloride from this compound. The reaction is typically carried out using a strong base.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol (B145695) or methanol (B129727) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of sodium hydroxide or potassium hydroxide in ethanol or methanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.
-
This compound is added to the basic solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).
-
After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel.
-
The organic layer containing the dichlorobutene isomers is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation.
-
The crude product, a mixture of dichlorobutene isomers, is purified by fractional distillation.
Note: The specific concentrations, reaction times, and temperatures can be optimized to favor the formation of a particular dichlorobutene isomer.
Quantitative Data
The dehydrochlorination of this compound can yield a mixture of dichlorobutene isomers. The relative yields of these isomers are influenced by the reaction conditions.
| Product Isomer | Typical Yield (%) | Boiling Point (°C) |
| 3,4-Dichloro-1-butene | Variable | 123.4 |
| cis-1,4-Dichloro-2-butene | Variable | 152.5 |
| trans-1,4-Dichloro-2-butene | Variable | 121-123 |
| 2,3-Dichloro-2-butene | Variable | 129-130 |
Note: Yields are highly dependent on specific reaction conditions and catalyst systems, which are often proprietary in industrial settings.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the utilization of this compound.
Caption: Dehydrochlorination pathway of this compound.
Troubleshooting & Optimization
Technical Support Center: Separation of 2,2,3-Trichlorobutane Isomers
This guide provides technical support for researchers, scientists, and drug development professionals facing challenges in the separation of 2,2,3-trichlorobutane isomers. The content is structured into FAQs and troubleshooting guides to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound, and why is their separation challenging?
A1: this compound possesses a chiral carbon center (at the C3 position), meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. Enantiomers have identical physical properties such as boiling point, solubility, and density in an achiral environment.[1][2] This makes their separation by standard techniques like fractional distillation exceptionally difficult.
Q2: What is the principal method used to separate the enantiomers of this compound?
A2: The most effective and widely used method for separating enantiomers of volatile compounds like this compound is chiral chromatography, particularly chiral gas chromatography (GC).[1][3][4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Q3: How does a chiral stationary phase (CSP) work to separate enantiomers?
A3: A CSP is composed of a chiral molecule that creates a chiral environment within the chromatography column. As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP.[5] Since diastereomers have different physical properties, one enantiomer will have a stronger or more stable interaction with the CSP than the other, causing it to move more slowly through the column. This difference in interaction strength and retention time allows for their separation.[2][5]
Q4: Which type of chiral GC column is suitable for separating halogenated alkanes?
A4: Derivatized cyclodextrin-based columns are commonly used for the stereochemical separation of halogenated compounds and other small, chiral molecules.[1][2] These cyclodextrin (B1172386) macromolecules are added to stationary phases and create inclusion complexes with the analytes, a mechanism that is highly effective for chiral recognition.[5]
Q5: How can I identify which peak corresponds to the (R)-isomer and which to the (S)-isomer?
A5: The elution order of enantiomers depends on the specific chiral stationary phase and the analytical conditions used.[6] The only definitive way to identify the peaks is to inject a certified reference standard of a single, pure enantiomer (e.g., pure (R)-2,2,3-trichlorobutane) under the same conditions and compare its retention time to the peaks from the racemic mixture.[6]
Data Presentation: Physical Properties
Since (R)- and (S)-2,2,3-trichlorobutane are enantiomers, their physical properties are identical, with the exception of their interaction with plane-polarized light (optical activity).
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | [7][8][9] |
| Molecular Weight | 161.45 g/mol | [7][8] |
| Boiling Point | 143 °C (for the racemic mixture) | [10] |
| Optical Activity | Equal in magnitude, opposite in direction (e.g., +x° for one, -x° for the other) | [2] |
Experimental Protocols
General Protocol for Chiral GC Separation of this compound Enantiomers
This protocol provides a starting point for method development. Optimization is crucial for achieving baseline separation depending on the specific instrument and column used.[6]
1. Sample Preparation:
-
Dissolve the this compound sample in a high-purity, volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a dilute sample (e.g., 100-1000 ppm) to avoid column overloading, which can cause peak distortion.[6]
2. Gas Chromatography (GC) System:
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency and allows for faster analysis times.[6] Set to an optimal flow rate or linear velocity as recommended by the column manufacturer.
-
Inlet: Split/Splitless injector. Use a high split ratio (e.g., 50:1 or 100:1) to ensure sharp peaks.
-
Injector Temperature: 200-220 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C (for FID).
3. Oven Temperature Program:
-
A slow temperature ramp is critical for resolving enantiomers.[6]
-
Initial Temperature: 50-70 °C, hold for 2-3 minutes.
-
Ramp Rate: 1-3 °C/min.
-
Final Temperature: 150-180 °C, hold for 5-10 minutes.
-
Note: The optimal temperature program will vary significantly between different chiral columns and must be determined empirically.
4. Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Mandatory Visualizations
Caption: A typical experimental workflow for the separation and analysis of this compound enantiomers using chiral gas chromatography.
Troubleshooting Guide
Q: I am seeing only one peak, with no separation of the enantiomers. What should I do?
A: This is a common starting point in method development.
-
Verify Column Selection: First, confirm you are using a suitable chiral column. Not all chiral stationary phases can resolve all enantiomers.
-
Optimize Temperature Program: This is the most critical parameter. A lower initial temperature and a slower ramp rate (e.g., 1-2°C/min) significantly enhance resolution.[6]
-
Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate (or linear velocity) is optimized for your column's internal diameter. A flow rate that is too high can prevent proper interaction with the stationary phase.
Q: My peaks are resolved but are broad and/or tailing. How can I improve the peak shape?
A: Poor peak shape can compromise quantification and resolution.
-
Evaluate Sample Concentration: Column overload is a frequent cause of peak distortion. Try diluting your sample further and re-injecting.[6]
-
Increase Initial Oven Temperature: Some chiral stationary phases can be crystalline at low temperatures, which can cause broadening for volatile compounds. A slightly higher initial oven temperature (e.g., increasing from 50°C to 70°C) may improve peak shape.[6]
-
Assess Column Health: Contamination at the column inlet or degradation of the stationary phase can lead to poor peak shapes. Conditioning the column according to the manufacturer's instructions may help. If performance doesn't improve, the column may need trimming or replacement.[6][11]
Q: The peaks are partially separated, but the resolution is less than 1.5. How can I improve it?
A: Achieving baseline resolution (Rₛ ≥ 1.5) is key for accurate quantification.
-
Decrease Temperature Ramp Rate: This is the most powerful tool for improving resolution once some separation is observed. Try reducing the ramp rate to 0.5-1°C/min.
-
Decrease Flow Rate: Reducing the carrier gas flow rate can increase the interaction time between the analytes and the chiral stationary phase, which may improve resolution.[2]
-
Leverage Temperature Effects: Temperature can have complex effects on enantioselectivity.[2][12] Sometimes decreasing the overall temperature profile improves resolution, while other times a slight increase might be beneficial. This must be tested empirically.
References
- 1. gcms.cz [gcms.cz]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [stenutz.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 2,2,3-Trichlorobutane Yield in Chlorination Reactions
Welcome to the Technical Support Center for the synthesis of 2,2,3-trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chlorination of butane (B89635) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches for the synthesis of this compound:
-
Direct Free-Radical Chlorination of Butane: This method involves the reaction of butane with chlorine gas (Cl₂) initiated by UV light or heat. While seemingly straightforward, this approach is notoriously non-selective and results in a complex mixture of mono-, di-, tri-, and even higher chlorinated butanes, along with various isomers at each level of chlorination.[1][2]
-
Addition of Chlorine to 2-chlorobutene-2: A more selective and higher-yielding method involves the addition of chlorine to 2-chlorobutene-2.[1] This reaction proceeds via an electrophilic addition mechanism and specifically forms this compound with minimal side products. This is the recommended method for obtaining a high yield of the desired product.[1]
Q2: Why is the direct free-radical chlorination of butane not recommended for producing a high yield of this compound?
Direct free-radical chlorination of butane is a chain reaction that proceeds in three stages: initiation, propagation, and termination. The high reactivity of the chlorine radical leads to several challenges:
-
Low Selectivity: The chlorine radical is not very selective in which hydrogen atom it abstracts from the butane molecule. This leads to the formation of a mixture of all possible isomers.
-
Polychlorination: The reaction is difficult to stop at the desired level of chlorination. As soon as a chlorinated butane is formed, it can be further chlorinated, leading to a mixture of mono-, di-, tri-, and tetrachlorobutanes.[2]
-
Difficult Separation: The resulting mixture of products often has very similar boiling points, making the isolation and purification of this compound a significant challenge.[3]
Q3: What factors influence the selectivity of free-radical chlorination?
Several factors can influence the distribution of products in a free-radical chlorination reaction:
-
Radical Stability: The stability of the intermediate alkyl radical plays a crucial role. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. Abstraction of a hydrogen atom that leads to a more stable radical is generally favored.
-
Statistical Factors: The number of each type of hydrogen atom in the molecule also influences the product distribution. For example, butane has six primary hydrogens and four secondary hydrogens.
-
Temperature: Higher temperatures generally decrease selectivity, leading to a product distribution that is closer to what would be predicted by statistical factors alone.[4]
-
Solvent Effects: The use of certain solvents, like benzene, can increase the selectivity of chlorination by forming a complex with the chlorine atom, making it less reactive and more selective.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of trichlorobutanes | - Inefficient initiation of the free-radical reaction.- Reaction terminated prematurely.- Loss of product during workup. | - Ensure adequate UV light intensity or appropriate reaction temperature for initiation.- Monitor the reaction progress (e.g., by GC) to determine the optimal reaction time.- Optimize the distillation and purification steps to minimize product loss. |
| Product is a complex mixture of various trichlorobutane isomers | - Non-selective nature of free-radical chlorination. | - Recommended: Switch to the more selective synthesis route via chlorination of 2-chlorobutene-2.[1]- If using direct chlorination, try to influence selectivity by lowering the reaction temperature. However, this will also decrease the reaction rate. |
| High proportion of di- and tetrachlorinated byproducts | - Incorrect reactant ratio (excess chlorine).- High reaction temperature promoting further chlorination. | - Use a large excess of butane relative to chlorine to increase the probability of a chlorine radical reacting with butane rather than a chlorinated product.[4]- Lower the reaction temperature to reduce the rate of subsequent chlorination reactions. |
| Reaction is too vigorous or uncontrollable | - Reaction with fluorine is extremely exothermic and difficult to control.[4] | - Use chlorine or bromine for halogenation, as they are less reactive than fluorine.[4] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via Chlorination of 2-Chlorobutene-2 (Recommended)
This method, adapted from patent literature, provides a high yield of this compound with minimal byproducts.[1]
Materials:
-
2-Chlorobutene-2
-
Chlorine (Cl₂) gas
-
Ferric chloride (FeCl₃, anhydrous) or another suitable Lewis acid catalyst
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with appropriate safety precautions in a well-ventilated fume hood. )
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Stirrer
-
Thermometer
-
Gas trap
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with a gas inlet tube, a reflux condenser, and a stirrer. The outlet of the condenser should be connected to a gas trap to neutralize any unreacted chlorine gas.
-
In the flask, dissolve 2-chlorobutene-2 in an equal volume of the inert solvent.
-
Add a catalytic amount of anhydrous ferric chloride (approximately 1% by weight of the 2-chlorobutene-2).
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. Monitor the temperature and maintain it within the desired range.
-
The reaction is typically exothermic. The rate of chlorine addition should be controlled to prevent a rapid temperature increase.
-
Continue the addition of chlorine until the reaction is complete (this can be monitored by the disappearance of the starting material using Gas Chromatography).
-
Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by fractional distillation.
Protocol 2: Non-Selective Synthesis via Free-Radical Chlorination of Butane (For Illustrative Purposes)
This protocol illustrates the general procedure for free-radical chlorination. Note: This method is not recommended for the selective synthesis of this compound.
Materials:
-
Butane (liquefied or as a gas)
-
Chlorine (Cl₂) gas
-
UV lamp (if performing photochemically) or a high-temperature reactor
-
Reaction vessel suitable for gas-phase or liquid-phase reaction under pressure
-
Gas trap
Procedure:
-
Set up the reaction apparatus. For a photochemical reaction, use a quartz reaction vessel to allow UV light penetration.
-
Introduce a mixture of butane and chlorine gas into the reactor. To favor monochlorination and reduce polychlorination, a large excess of butane should be used.
-
Initiate the reaction by turning on the UV lamp or heating the reactor to the desired temperature (typically >100 °C for thermal initiation).
-
The reaction is a chain reaction and can be rapid. Monitor the reaction progress by analyzing the product mixture at different time points using Gas Chromatography.
-
After the desired reaction time, stop the initiation (turn off the lamp or cool the reactor).
-
Neutralize any unreacted chlorine and HCl in the product stream using a basic solution in a gas trap.
-
The complex mixture of chlorinated butanes can be separated by fractional distillation, although this is often challenging due to close boiling points.
Visualizations
Caption: Workflow for the selective synthesis of this compound.
References
how to prevent overchlorination in the synthesis of 2,2,3-trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing overchlorination during the synthesis of 2,2,3-trichlorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The predominant method for synthesizing this compound is through the chlorination of 2-chloro-butene-2. This process involves the addition of chlorine across the double bond of the starting material.[1]
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: A significant challenge is controlling the chlorination reaction to prevent the formation of undesired byproducts.[1] Overchlorination can lead to a mixture of various isomeric trichlorobutanes and more highly chlorinated compounds, complicating purification and reducing the yield of the target molecule.[1][2][3]
Q3: How does overchlorination occur in this synthesis?
A3: Overchlorination can occur through substitution reactions, where hydrogen atoms on the butane (B89635) backbone are replaced by chlorine atoms. This is often initiated by factors like ultraviolet (UV) light, which can promote free-radical chain reactions.[4][5]
Q4: What are "heavy ends" in the context of chlorination reactions?
A4: "Heavy ends" refer to byproducts that are more highly chlorinated than the desired product.[3] In the synthesis of this compound, this could include tetrachlorobutanes, pentachlorobutanes, and other compounds with a higher molecular weight.
Troubleshooting Guide: Preventing Overchlorination
| Issue | Potential Cause | Recommended Solution |
| Formation of multiple trichlorobutane isomers and higher chlorinated products. | Uncontrolled free-radical substitution reactions. | Conduct the reaction in the substantial absence of light, particularly direct sunlight, to minimize the initiation of free-radical substitution.[1] |
| Reaction temperature is too high, promoting side reactions. | Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.[1] | |
| Incorrect catalyst or absence of a suitable catalyst. | Utilize a chlorination catalyst that favors the addition of chlorine to the double bond, such as ferric chloride or stannic chloride, when performing the reaction in the liquid phase.[1] | |
| Low yield of this compound. | Chlorine gas is being added too quickly, leading to localized high concentrations and promoting overchlorination. | Introduce chlorine gas at a slow and controlled rate to maintain a low concentration in the reaction mixture. This has been shown to suppress the formation of more highly chlorinated derivatives in similar processes.[3] |
| Suboptimal ratio of reactants. | While the primary reaction is an addition, maintaining a higher concentration of the alkene relative to chlorine can help minimize the likelihood of subsequent substitution reactions on the product.[5] |
Experimental Protocol: Synthesis of this compound from 2-Chloro-butene-2
This protocol is based on the method described in the literature for the liquid-phase chlorination of 2-chloro-butene-2.[1]
Materials:
-
2-chloro-butene-2
-
Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) (catalyst)
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) gas (for inert atmosphere)
-
Calcium chloride (for drying)
-
Apparatus: Three-necked flask, chlorine inlet tube, thermometer, mercury-sealed stirrer, reflux condenser, and an exit tube connected to a scrubbing system.
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and chlorine inlet tube extending to near the bottom of the flask. The exit tube from the condenser should be connected to a scrubbing system to absorb any hydrogen chloride formed and trap any volatile organic compounds.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to ensure an inert atmosphere and to remove any oxygen.
-
Charging the Reactor: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride.
-
Exclusion of Light: Ensure the reaction is carried out in the substantial absence of light to prevent photochemical side reactions.
-
Temperature Control: Cool the reaction mixture to the desired temperature, typically between 0°C and the reflux temperature of the mixture.
-
Chlorine Addition: Begin stirring the mixture and introduce chlorine gas through the inlet tube at a slow and controlled rate. Monitor the reaction temperature and adjust the chlorine flow rate to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of chlorine.
-
Reaction Completion: Once the desired amount of chlorine has been added, stop the chlorine flow and continue stirring for a short period.
-
Work-up:
-
Wash the reaction mixture with water to remove the catalyst and any dissolved hydrogen chloride.
-
Dry the organic layer with calcium chloride.
-
Fractionally distill the dried product to isolate the this compound from unreacted starting material and any high-boiling residues. A yield of approximately 77% can be expected.[1]
-
Visualization of Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2,2,3-Trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2,3-trichlorobutane from reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers during fractional distillation | - Insufficient column length or efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heating.- Inaccurate temperature monitoring. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A rate of 1-2 drops per second is often recommended.- Ensure steady and uniform heating using a heating mantle with a stirrer or an oil bath.- Check the placement of the thermometer; the bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product is contaminated with acidic impurities (e.g., HCl) | - Incomplete neutralization after the chlorination reaction. | - Wash the crude product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), in a separatory funnel. Repeat the washing until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).- Follow the basic wash with a water wash to remove any remaining base and salts.- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate, or calcium chloride) before distillation. |
| Low yield of purified this compound | - Incomplete reaction during synthesis.- Loss of product during washing and transfer steps.- Inefficient fractional distillation leading to the desired product being discarded with other fractions.- Decomposition of the product at high temperatures. | - Optimize the synthesis reaction conditions (e.g., reaction time, temperature, catalyst) to maximize the conversion of starting materials.- Be careful during extractions and transfers to minimize physical loss of the organic layer.- Closely monitor the distillation temperature to collect the correct fraction. Collect fractions in small volumes and analyze their purity by GC-MS to avoid discarding the product.- If the product is suspected to be thermally unstable, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Water present in the purified product | - Incomplete drying of the crude product before distillation.- Use of wet glassware. | - Ensure the organic layer is thoroughly dried with a suitable drying agent before distillation. The drying agent should be filtered off completely.- Use oven-dried or flame-dried glassware for the distillation setup. |
| Product darkens or decomposes during distillation | - Presence of impurities that catalyze decomposition at high temperatures.- Overheating the distillation flask. | - Ensure all acidic impurities are removed by washing before distillation.- Use a heating mantle with a stirrer or an oil bath for even heating and avoid heating the flask to dryness. If possible, use vacuum distillation to reduce the required temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route. When synthesizing this compound by the chlorination of 2-chloro-2-butene, the primary byproducts are other isomers of trichlorobutane, such as 1,2,3-trichlorobutane.[1] Unreacted starting materials, like 2-chloro-2-butene, may also be present.[1] Free radical chlorination of butane (B89635) or chlorobutanes can lead to a wider range of mono-, di-, and other trichlorinated isomers.
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional distillation is the most effective and commonly used method for purifying this compound from its isomers and other volatile byproducts.[1] This technique separates compounds based on differences in their boiling points. For non-volatile impurities, simple distillation may be sufficient.
Q3: How can I remove residual hydrochloric acid (HCl) from my crude product?
A3: Residual HCl can be effectively removed by washing the crude organic product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate. This should be followed by a wash with water to remove any remaining inorganic salts. The organic layer should then be thoroughly dried before proceeding with distillation.
Q4: What is the expected boiling point of pure this compound?
A4: The boiling point of this compound is approximately 142-143°C at atmospheric pressure.
Q5: How can I monitor the purity of my fractions during distillation?
A5: The purity of the collected fractions can be monitored by gas chromatography-mass spectrometry (GC-MS). This analytical technique can separate the different isomers and provide quantitative data on the composition of each fraction.
Quantitative Data
The following table summarizes the physical properties of this compound and its common isomeric byproduct, which are critical for planning the purification by fractional distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₇Cl₃ | 161.45 | 142-143 |
| 1,2,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | 166 |
Note: Data is compiled from publicly available chemical databases.
Experimental Protocols
General Washing Protocol to Remove Acidic Impurities
-
Transfer the crude this compound reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer, containing the this compound, is typically the denser bottom layer.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and add an equal volume of deionized water.
-
Shake for 1 minute and allow the layers to separate. Drain the organic layer into a clean, dry Erlenmeyer flask.
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Dry the organic layer by adding a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.
-
Filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.
Fractional Distillation Protocol
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently using a heating mantle or oil bath.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
When the temperature begins to rise and stabilizes at the boiling point of this compound (approximately 142-143°C), switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation while maintaining a steady temperature. If the temperature fluctuates significantly or rises to the boiling point of the next expected impurity (e.g., 166°C for 1,2,3-trichlorobutane), stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Analyze the collected fractions for purity using GC-MS.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions (Typical):
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Identify the components based on their retention times and mass spectra, comparing them to known standards or library data. Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
References
fractional distillation techniques for separating chlorinated hydrocarbons
Welcome to the Technical Support Center for Fractional Distillation of Chlorinated Hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the fractional distillation of chlorinated hydrocarbons.
Question: Why is the separation of my chlorinated hydrocarbon mixture inefficient?
Answer: Inefficient separation can stem from several factors. A primary reason is that the boiling points of the components are too close, generally less than 25°C apart, which makes separation by simple distillation difficult.[1] Fractional distillation is the appropriate technique in such cases as it provides multiple vaporization-condensation cycles, enhancing separation.[2]
Common causes for poor separation during fractional distillation and their solutions include:
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Incorrect Heating Rate: Overly rapid heating can lead to a phenomenon known as "bumping," where the liquid boils suddenly and violently, which can disrupt the equilibrium in the column. Conversely, insufficient heating may not provide enough energy for the vapor to reach the top of the column. A slow and steady heating rate is crucial.[2] Using a heating mantle or an oil bath can help maintain even and controlled heating.[3]
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Column Flooding: This occurs when an excessive amount of liquid accumulates in the column, often due to a high boil-up rate.[4] This reduces the efficiency of the separation. To resolve this, reduce the heating rate to decrease the vapor flow.[5]
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Inadequate Column Packing: The packing material in a fractionating column provides the surface area for the vapor-liquid equilibria necessary for separation.[2][6] If the packing is insufficient or of the wrong type, the separation will be poor. For smaller diameter columns, small-sized random packings are often more efficient.[7]
-
Changes in Feed Composition: Variations in the composition of the mixture being fed into the column can alter the required reflux ratio and affect the separation efficiency.[8]
Question: What are the signs of flooding in the distillation column and how can I resolve it?
Answer: Flooding is a common issue where the liquid in the distillation column overwhelms its capacity, leading to reduced separation efficiency.[4] Key indicators of flooding include:
-
A sudden increase in the pressure drop across the column.[5]
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Liquid carryover into the distillate.[5]
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Fluctuations in the temperature at the top of the column.
To resolve flooding, you should reduce the heat input to the reboiler, which will decrease the rate of vaporization.[5] You can also try adjusting the reflux rate.[4]
Question: My vacuum distillation is not reaching the expected low pressure. What should I check?
Answer: Achieving and maintaining a low pressure is critical for successful vacuum distillation of heat-sensitive chlorinated hydrocarbons.[9] If you are having trouble reaching the desired pressure, consider the following:
-
System Leaks: Even small leaks can prevent the system from reaching a low pressure. Ensure all glass joints are properly greased and sealed.[10][11] Check all tubing and connections for cracks or loose fittings.[10]
-
Faulty Vacuum Source: The vacuum pump or water aspirator may not be functioning correctly. Check the pump oil for contamination and ensure the aspirator has sufficient water flow.[12]
-
Inadequate Cold Trap: A poorly functioning cold trap can allow volatile substances to enter the vacuum pump, reducing its efficiency.[12] Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry).
Question: The temperature in the distillation head is fluctuating. What does this indicate?
Answer: A stable temperature reading at the distillation head is indicative of a pure substance being distilled.[2] Fluctuations can suggest several issues:
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, typically just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[2]
-
Inconsistent Heating: Unstable heating can cause the vapor flow to be irregular, leading to temperature fluctuations. Ensure your heating source is providing steady heat.
-
Azeotrope Formation: Some chlorinated hydrocarbons can form azeotropes with other solvents, which are mixtures that boil at a constant temperature.[13][14] If an azeotrope is present, the temperature will hold steady at the azeotrope's boiling point, which may be different from the boiling point of the pure components.
Frequently Asked Questions (FAQs)
What is the primary advantage of fractional distillation over simple distillation for separating chlorinated hydrocarbons?
Fractional distillation is significantly more efficient for separating liquids with close boiling points, a common characteristic of chlorinated hydrocarbon mixtures.[1][15] The fractionating column provides a large surface area, allowing for repeated cycles of vaporization and condensation.[2] Each of these cycles, or "theoretical plates," enriches the vapor in the more volatile component, leading to a much better separation than what can be achieved with a single vaporization-condensation cycle in simple distillation.[2]
How do I select the appropriate packing material for my fractionating column?
The choice of packing material depends on the specific application, including the scale of the distillation and the properties of the chlorinated hydrocarbons being separated. Common options include:
-
Glass Beads or Raschig Rings: These are suitable for general laboratory-scale distillations.[16]
-
Structured Packing: This type of packing, often made of metal, offers a lower pressure drop, which is particularly important for vacuum distillation.[1][9]
-
Material Compatibility: The packing material must be chemically inert to the chlorinated hydrocarbons being distilled. Glass and stainless steel are generally good choices.[17]
What safety precautions are essential when distilling chlorinated hydrocarbons?
Working with chlorinated hydrocarbons requires strict safety protocols due to their potential toxicity and reactivity. Key safety measures include:
-
Ventilation: Always perform distillations in a well-ventilated fume hood to avoid inhaling solvent vapors.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]
-
Avoid Overheating: Never distill to dryness, as this can lead to the formation of explosive peroxides in some organic solvents.[3]
-
Proper Equipment Setup: Ensure all glassware is free of cracks, especially when performing vacuum distillation, to prevent implosion.[10] Use thick-walled tubing for vacuum connections.[10]
-
Fire Safety: Keep a fire extinguisher readily available, especially when working with flammable solvents.[18]
Can azeotropic mixtures of chlorinated hydrocarbons be separated by fractional distillation?
Standard fractional distillation cannot separate azeotropic mixtures because the vapor and liquid phases have the same composition at the azeotropic point.[13] However, specialized techniques can be employed:
-
Azeotropic Distillation: This involves adding a third component, known as an entrainer, to form a new, lower-boiling azeotrope that can be more easily separated.[21]
-
Pressure-Swing Distillation: This method takes advantage of the fact that the composition of an azeotrope can change with pressure. The mixture is distilled in two columns operated at different pressures.[14]
Quantitative Data
Table 1: Boiling Points of Common Chlorinated Hydrocarbons at Atmospheric Pressure
| Compound | Chemical Formula | Boiling Point (°C) |
| Dichloromethane (B109758) | CH₂Cl₂ | 39.6 |
| Chloroform (B151607) | CHCl₃ | 61.2 |
| Carbon Tetrachloride | CCl₄ | 76.7 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 83.5 |
| Trichloroethylene | C₂HCl₃ | 87.2 |
| Tetrachloroethylene | C₂Cl₄ | 121.1 |
Note: These values may vary slightly depending on the source.
Experimental Protocols
General Protocol for Fractional Distillation of a Dichloromethane and Chloroform Mixture
This protocol outlines the separation of a mixture of dichloromethane (b.p. 39.6 °C) and chloroform (b.p. 61.2 °C).
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are securely clamped.
-
Place a stir bar in the round-bottom flask.
-
Use a heating mantle connected to a variable power supply to heat the flask.
-
-
Procedure:
-
Add the dichloromethane and chloroform mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Begin stirring the mixture.
-
Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.[2]
-
Slowly heat the mixture. Observe the condensation ring as it rises through the fractionating column.[2]
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
Monitor the temperature at the distillation head. It should plateau near the boiling point of dichloromethane (the more volatile component).
-
Collect the distillate (primarily dichloromethane) in the receiving flask.
-
When the temperature begins to rise, it indicates that the dichloromethane has mostly distilled over. Change the receiving flask to collect the intermediate fraction.
-
Continue heating, and the temperature should plateau again near the boiling point of chloroform. Collect this fraction in a new receiving flask.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Visualizations
Caption: Troubleshooting workflow for inefficient separation.
Caption: Setup for vacuum fractional distillation.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 4. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sutongtechnology.com [sutongtechnology.com]
- 7. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. njhjchem.com [njhjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijesi.org [ijesi.org]
- 15. usalab.com [usalab.com]
- 16. byjus.com [byjus.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. moonshinestill.com [moonshinestill.com]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 21. researchgate.net [researchgate.net]
identifying and minimizing side reactions in 2,2,3-trichlorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-trichlorobutane.
Troubleshooting Guide & FAQs
Q1: My synthesis is yielding a mixture of trichlorobutane isomers instead of pure this compound. What is causing this?
A: The formation of multiple isomers is a common issue in the chlorination of butane (B89635) derivatives. The primary cause is often a free-radical substitution mechanism occurring alongside the desired addition reaction. Free-radical chlorination is notoriously unselective, leading to the substitution of hydrogen atoms on different carbon atoms.[1][2][3] The stability of the resulting free radical intermediate plays a significant role in determining the product distribution; tertiary radicals are more stable than secondary, which are more stable than primary radicals.[4] Consequently, you may be observing the formation of isomers such as 1,2,3-trichlorobutane (B98501) or 2,3,3-trichlorobutane.
Q2: I am observing the formation of tetrachlorinated and other more highly chlorinated byproducts. How can I minimize these?
A: The formation of more highly chlorinated products is a known side reaction in chlorination processes.[5] This typically occurs when the desired product undergoes further chlorination. To minimize this, you can try the following:
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Control Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess of the starting material (2-chlorobutene-2) can help to ensure the chlorinating agent is consumed before it can react with the product.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent subsequent reactions.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of subsequent chlorination reactions.
Q3: What are the recommended reaction conditions to maximize the yield of this compound?
A: To favor the desired addition of chlorine to the double bond of 2-chloro-butene-2 and minimize substitution side reactions, the following conditions are recommended:
-
Absence of Light: Carry out the reaction in the substantial absence of light, especially direct sunlight.[5] Light can initiate free-radical chain reactions that lead to undesired substitution products.
-
Use of a Catalyst: Employ a catalyst that favors the addition of chlorine to the double bond. Ferric chloride (FeCl₃) or stannic chloride (SnCl₄) are effective for this purpose.[5]
-
Reaction Phase: A liquid-phase reaction is generally preferred as it allows for better temperature control and can help suppress substitution reactions.[5]
-
Temperature: Maintain a temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.[5]
Q4: My reaction is not proceeding, or the conversion is very low. What could be the issue?
A: Low reactivity can be due to several factors:
-
Catalyst Deactivation: The presence of water can hydrolyze and deactivate the Lewis acid catalyst (e.g., ferric chloride). Ensure your reagents and solvent are anhydrous.[5]
-
Insufficient Catalyst: The amount of catalyst may be too low. While catalytic amounts are needed, ensure you are using an effective concentration.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. You may need to find an optimal balance between selectivity and reaction speed.
Experimental Protocols
Synthesis of this compound from 2-Chloro-2-butene (B1582250)
This protocol is based on the method described in US Patent 2,323,227A.[5]
Materials:
-
2-chloro-2-butene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Three-necked round-bottom flask
-
Stirrer
-
Gas inlet tube
-
Reflux condenser
-
Thermometer
-
Gas scrubbing system
Procedure:
-
Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a scrubbing system to neutralize any excess chlorine and hydrogen chloride gas. Protect the apparatus from light.
-
Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.
-
Reaction: Cool the mixture to 0-5°C using an ice bath. Begin stirring and introduce a slow stream of chlorine gas through the gas inlet tube.
-
Temperature Control: Maintain the reaction temperature between 0°C and 10°C throughout the addition of chlorine. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain this temperature range.
-
Monitoring: Monitor the reaction progress by observing the color change and the uptake of chlorine gas. The reaction is complete when the absorption of chlorine ceases.
-
Work-up: Once the reaction is complete, stop the flow of chlorine and allow the mixture to warm to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.
-
Purification: The crude product can be purified by distillation under reduced pressure to isolate the this compound.
Data Presentation
Table 1: Regioselectivity in Free-Radical Chlorination of Butane
While the primary synthesis route is an addition reaction, understanding the potential side products from free-radical substitution is crucial. The following table illustrates the typical product distribution for the free-radical chlorination of n-butane, which serves as a model for the types of isomeric side products that can be expected.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H | Calculated Product Ratio | Observed Product Distribution |
| 1-Chlorobutane | Primary (1°) | 6 | 1 | 6.0 | ~28% |
| 2-Chlorobutane (B165301) | Secondary (2°) | 4 | 3.8 | 15.2 | ~72% |
Note: The relative reactivity is an approximation and can vary with reaction conditions. The data highlights the preference for substitution at the more stable secondary carbon radical intermediate over the primary one, despite the higher number of primary hydrogens.[7]
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. Solved Q #5: The free radical chlorination of 2-chlorobutane | Chegg.com [chegg.com]
- 3. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. US2323227A - Preparation of this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Selectivity of 2,2-Dichlorobutane Chlorination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of 2,2-dichlorobutane (B1583581) chlorination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective chlorination of 2,2-dichlorobutane?
The main challenge lies in controlling the regioselectivity of the reaction. Free-radical chlorination is often an aggressive and non-selective process. The chlorine radical can abstract hydrogen atoms from any of the available C-H bonds in the 2,2-dichlorobutane molecule, leading to a mixture of trichlorobutane isomers (e.g., 1,2,2-trichlorobutane, 2,2,3-trichlorobutane, and 2,2,4-trichlorobutane) and potentially further polychlorinated byproducts.
Q2: What are the main products expected from the free-radical chlorination of 2,2-dichlorobutane?
The chlorination of 2,2-dichlorobutane will primarily yield a mixture of trichlorobutane isomers. The potential constitutional isomers are:
-
1,2,2-trichlorobutane
-
This compound
-
2,2,4-trichlorobutane
Further chlorination can lead to tetrachlorobutanes and other more highly chlorinated species.[1]
Q3: How do the existing chlorine atoms on 2,2-dichlorobutane influence the selectivity of further chlorination?
The two chlorine atoms on the second carbon atom have a significant electron-withdrawing inductive effect.[2][3] This effect strengthens the C-H bonds on the adjacent carbons (C1 and C3), making them less susceptible to abstraction by a chlorine radical.[2][3] Consequently, the C-H bonds on the C4 carbon, being furthest from the electron-withdrawing groups, are comparatively weaker and more likely to be attacked.
Q4: What is the expected order of reactivity for the different C-H bonds in 2,2-dichlorobutane?
The expected order of reactivity is influenced by two main factors: radical stability and polar effects.
-
Radical Stability: The stability of the resulting free radical intermediate follows the order: tertiary > secondary > primary. Abstraction of a hydrogen that leads to a more stable radical is generally favored.[2][4]
-
Polar Effects: The electron-withdrawing chlorine atoms at the C2 position deactivate the neighboring C-H bonds, particularly at C1 and C3.[2][3]
Considering these factors, the reactivity of the C-H bonds in 2,2-dichlorobutane is expected to follow this general trend: C4 > C3 > C1.
Q5: How does reaction temperature affect the selectivity of the chlorination process?
Lower reaction temperatures generally lead to higher selectivity.[4] At lower temperatures, the chlorine radical is less energetic and more discriminating, preferentially attacking the most reactive C-H bond.[4] Conversely, higher temperatures increase the reactivity of the chlorine radical, making it less selective and resulting in a product distribution that is closer to a statistical mixture.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Selectivity / Mixture of Isomers | High reaction temperature. | Decrease the reaction temperature. This may require a longer reaction time or the use of a more active initiator.[4] |
| High concentration of chlorinating agent. | Use a large excess of 2,2-dichlorobutane relative to the chlorinating agent to favor monochlorination.[5] | |
| Formation of Polychlorinated Products | High ratio of chlorinating agent to substrate. | Employ a significant molar excess of 2,2-dichlorobutane. This increases the probability of a chlorine radical reacting with the starting material rather than the chlorinated product.[5] |
| Prolonged reaction time. | Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired conversion of the starting material is achieved. | |
| Low or No Product Yield | Ineffective initiation. | Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. If using photochemical initiation, verify the intensity and wavelength of the UV light source.[4] |
| Presence of inhibitors. | Oxygen can act as a radical inhibitor. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free from impurities that could quench the radical chain reaction. | |
| Difficulty in Product Separation | Similar boiling points of isomers. | Utilize fractional distillation with a high-efficiency column. Preparative gas chromatography can also be employed for separating small quantities of pure isomers. |
Data Presentation
Table 1: Predicted Relative Reactivity and Product Distribution in the Chlorination of 2,2-Dichlorobutane
Note: This table presents a hypothetical product distribution based on the principles of free-radical chlorination selectivity. Actual experimental results may vary.
| Position of H Abstraction | Type of C-H Bond | Number of Hydrogens | Relative Reactivity per H (Predicted) | Statistical Factor | Predicted Product Distribution (%) |
| C1 | Primary | 3 | 1.0 | 3.0 | 20 |
| C3 | Secondary | 2 | 2.5 | 5.0 | 33 |
| C4 | Primary | 3 | 3.5 | 10.5 | 47 |
Experimental Protocols
Key Experiment: Free-Radical Chlorination of 2,2-Dichlorobutane
Objective: To perform the free-radical chlorination of 2,2-dichlorobutane with a focus on maximizing the yield of a specific trichlorobutane isomer through controlled reaction conditions.
Materials:
-
2,2-Dichlorobutane
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Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) as the chlorinating agent
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Gas trap (for HCl and SO₂ byproducts if using SO₂Cl₂)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. To prevent the escape of corrosive gases, attach a gas trap containing a basic solution (e.g., sodium hydroxide) to the top of the condenser.
-
Reagent Addition: Add a molar excess of 2,2-dichlorobutane to the flask. Dissolve a catalytic amount of AIBN in the 2,2-dichlorobutane.
-
Initiation: Begin stirring and gently heat the mixture to reflux (the boiling point of the solvent) using the heating mantle.
-
Chlorinating Agent Addition: Slowly add the chlorinating agent (sulfuryl chloride or N-chlorosuccinimide) dropwise to the refluxing mixture.
-
Reaction Monitoring: Allow the reaction to proceed at reflux. The progress can be monitored by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the ratio of starting material to products.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter or decant the solution to remove the drying agent.
-
Analysis: Analyze the product mixture using GC-MS to identify the different trichlorobutane isomers and determine their relative abundance.[6][7]
Mandatory Visualization
Caption: Workflow for the selective chlorination of 2,2-dichlorobutane.
Caption: Factors influencing the selectivity of 2,2-dichlorobutane chlorination.
References
assessing the stability of 2,2,3-trichlorobutane under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trichlorobutane. The information addresses common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are dehydrochlorination and, to a lesser extent, hydrolysis and photodegradation. Dehydrochlorination, the elimination of hydrogen chloride (HCl), is the most significant pathway, especially in the presence of bases or at elevated temperatures.[1] This can result in the formation of various isomeric dichlorobutenes.[1]
Q2: How stable is this compound in the presence of bases?
A2: this compound is highly susceptible to base-promoted dehydrochlorination.[1] The presence of both vicinal (on adjacent carbons) and geminal (on the same carbon) chlorine atoms makes it reactive towards elimination reactions.[2] Strong bases can lead to the formation of a mixture of isomeric dichloroalkenes.[1] The exact product distribution will depend on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature.
Q3: Is this compound susceptible to hydrolysis?
Q4: What is the photochemical stability of this compound?
A4: Chlorinated alkanes can undergo photodegradation upon exposure to ultraviolet (UV) light.[4] The energy from the UV light can lead to the cleavage of the carbon-chlorine bonds, initiating radical chain reactions. While specific quantum yields for this compound are not documented in the available literature, it is advisable to protect it from light to prevent the formation of degradation products and ensure the integrity of the compound during experiments.
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6] It is crucial to protect it from moisture to prevent hydrolysis and the formation of corrosive HCl.[5] Containers should be tightly sealed. For prolonged storage, blanketing with an inert gas like nitrogen can help to exclude moisture and oxygen.
Q6: What are common impurities found in this compound?
A6: The synthesis of this compound often involves the chlorination of precursors like 2-chlorobutene or dichlorobutanes.[1] These reactions can sometimes lack high regioselectivity, leading to the formation of other isomeric trichlorobutanes or even more highly chlorinated butanes as impurities. Purification is typically achieved through fractional distillation.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my GC/MS analysis after storing this compound in a methanolic solution.
Possible Cause: Base-catalyzed dehydrochlorination. Although methanol (B129727) is not a strong base, it can act as a base, especially over time or if basic impurities are present, leading to the elimination of HCl and the formation of dichlorobutenes.
Troubleshooting Steps:
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Analyze a fresh sample: Immediately after dissolving this compound in fresh, high-purity methanol, run a GC/MS analysis to serve as a baseline.
-
Use an aprotic solvent: For storage or as a reaction solvent where stability is critical, consider using a non-polar, aprotic solvent.
-
Neutralize the solvent: If methanol must be used, ensure it is neutral and free of any basic or acidic impurities.
-
Monitor over time: If storage in methanol is unavoidable, monitor the sample periodically by GC/MS to track the formation of any degradation products.
Issue 2: The pH of my aqueous reaction mixture containing this compound becomes acidic over time.
Possible Cause: Hydrolysis of this compound. The compound is likely undergoing slow hydrolysis, releasing hydrogen chloride (HCl) into the aqueous medium, thereby lowering the pH.
Troubleshooting Steps:
-
Buffer the solution: If the experimental conditions allow, use a suitable buffer to maintain a constant pH.
-
Run a control experiment: Set up a control with this compound in the same aqueous medium without other reactants to monitor the rate of pH change.
-
Minimize water contact: If the presence of water is not essential for the reaction, use anhydrous solvents.
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Use a non-aqueous workup: If possible, use a non-aqueous workup procedure to isolate the product before it is exposed to water for extended periods.
Issue 3: My sample of this compound has developed a yellowish color after being left on the lab bench.
Possible Cause: Photochemical degradation. Exposure to UV light from sunlight or fluorescent lighting can initiate the degradation of chlorinated alkanes, which can sometimes lead to the formation of colored byproducts.[4]
Troubleshooting Steps:
-
Store in an amber vial: Protect the compound from light by storing it in an amber glass vial or a vial wrapped in aluminum foil.
-
Work in a fume hood with the sash down: This can help to reduce exposure to overhead fluorescent lighting.
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Re-purify the sample: If discoloration is observed, the sample may need to be re-purified, for example, by distillation, before use to remove any degradation products.
Quantitative Data Summary
Specific kinetic data for the degradation of this compound is limited in the literature. The following table provides a qualitative summary of its stability under various conditions based on the general behavior of chlorinated alkanes.
| Condition | Stability | Primary Degradation Products | Influencing Factors |
| Thermal | Moderate | Dichlorobutenes, HCl | Temperature, presence of catalysts |
| Basic (e.g., NaOH) | Low | Dichlorobutenes, HCl | Base concentration and strength, temperature, solvent |
| Acidic | Moderate | Potential for slow hydrolysis | Acid concentration, temperature, water presence |
| Aqueous (Hydrolysis) | Low to Moderate | Butanols, HCl | pH, temperature, co-solvents |
| Photochemical (UV) | Low | Radical species, various chlorinated byproducts | Wavelength and intensity of light, presence of photosensitizers |
Experimental Protocols
Protocol 1: Assessing Thermal Stability by GC/MS
Objective: To determine the thermal stability of this compound and identify its thermal degradation products.
Methodology:
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Prepare a standard solution of this compound in a high-boiling, inert solvent (e.g., dodecane).
-
Seal aliquots of the solution in glass ampoules under an inert atmosphere (e.g., nitrogen or argon).
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Place the ampoules in ovens set at various temperatures (e.g., 50°C, 100°C, 150°C).
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At specified time intervals (e.g., 1, 6, 24, 48 hours), remove an ampoule from each temperature.
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Allow the ampoule to cool to room temperature.
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Open the ampoule and dilute the sample with a suitable solvent (e.g., hexane).
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Analyze the sample by Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound as a function of time at each temperature to determine the degradation kinetics.
Protocol 2: Monitoring Base-Mediated Decomposition by ¹H NMR
Objective: To observe the reaction of this compound with a base and identify the resulting elimination products.
Methodology:
-
Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a stoichiometric amount of a non-nucleophilic base (e.g., DBU) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals in the alkene region of the spectrum.
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Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of the dehydrochlorination products.
Visualizations
Caption: Dehydrochlorination of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. This compound | High-Purity Reagent | For RUO [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins | Zotov | Fine Chemical Technologies [finechem-mirea.ru]
- 5. WO2009122438A1 - Improved process for heat stable chlorinated paraffin wax - Google Patents [patents.google.com]
- 6. This compound [stenutz.eu]
methods for removing hydrogen chloride from crude 2,2,3-trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,2,3-trichlorobutane. The focus is on effective methods for the removal of residual hydrogen chloride (HCl), a common impurity from synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing hydrogen chloride (HCl) from crude this compound?
A1: The most common and effective methods for removing residual HCl from crude this compound are:
-
Aqueous Alkaline Washing: Neutralizing the acidic HCl by washing the organic solution with a mild alkaline solution, such as sodium bicarbonate or sodium carbonate.
-
Adsorption: Passing the crude product through a column packed with a solid adsorbent like activated alumina (B75360) or zeolite to capture the HCl.
-
Fractional Distillation: Separating this compound from HCl and other impurities based on differences in their boiling points.
Q2: Which alkaline solution is recommended for washing, and why?
A2: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is generally recommended. It is a weak base, which effectively neutralizes HCl without significantly promoting the undesirable side reaction of dehydrochlorination of the this compound. Stronger bases like sodium hydroxide (B78521) should be avoided as they can lead to the formation of unsaturated byproducts.
Q3: Can HCl be removed by distillation alone?
A3: While fractional distillation is a powerful purification technique for separating isomers and other organic impurities, removing dissolved HCl solely by distillation can be challenging.[1] HCl is highly soluble in some organic solvents and can form azeotropes, making complete separation difficult.[2] It is best practice to first remove the bulk of the HCl through an alkaline wash or adsorption before final purification by distillation.
Q4: What are the signs of incomplete HCl removal?
A4: Incomplete removal of HCl can lead to product degradation over time. The presence of residual acid can be checked by washing a small sample of the organic layer with neutral pH water and then testing the pH of the water. A pH below 7 indicates the presence of residual acid. For more sensitive applications, quantitative analysis of residual chlorides can be performed using techniques like titration or ion chromatography.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Alkaline Wash
-
Symptom: A stable, milky layer forms between the organic and aqueous phases during the washing step, making separation difficult.
-
Cause: Emulsions can form due to vigorous shaking, especially if surfactants or particulate matter are present.
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient contact between the phases without high shear forces.
-
Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Filtration: Pass the emulsified mixture through a bed of celite or glass wool to help break up the droplets.
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.
-
Allow Time: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
-
Issue 2: Product Loss or Low Yield After Purification
-
Symptom: The final yield of purified this compound is significantly lower than expected.
-
Cause:
-
Dehydrochlorination: Use of a strong base or excessive heat during alkaline washing can lead to the elimination of HCl from the this compound molecule, forming undesired alkene byproducts.
-
Incomplete Extraction: Multiple extractions with a suitable organic solvent may be necessary to recover all the product from the aqueous wash.
-
Distillation Losses: Inefficient fractional distillation setup can lead to co-distillation of the product with other fractions.
-
-
Solutions:
-
Use a Mild Base: Employ a weak base like sodium bicarbonate for the alkaline wash and avoid excessive heating.
-
Optimize Extractions: Perform multiple extractions with a non-polar organic solvent and combine the organic layers to maximize product recovery.
-
Efficient Distillation: Use a fractionating column with a high number of theoretical plates and maintain a slow and steady distillation rate for better separation.
-
Issue 3: Adsorbent Column Channeling or Clogging
-
Symptom: The crude this compound flows through the adsorbent column too quickly without effective purification, or the flow stops altogether.
-
Cause:
-
Improper Packing: The adsorbent material in the column is not packed uniformly, creating channels that allow the liquid to bypass the adsorbent.
-
Fine Particles: The presence of fine adsorbent particles can clog the column frit or the packing itself.
-
-
Solutions:
-
Proper Packing Technique: Pack the column using a slurry method (mixing the adsorbent with the solvent and pouring it into the column) to ensure a uniform bed. Gently tap the column during packing to settle the adsorbent.
-
Use of Sand/Glass Wool: Place a layer of sand or glass wool at the top and bottom of the adsorbent bed to prevent disturbance of the packing and to filter out fine particles.
-
Quantitative Data Summary
| Method | Key Parameters | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Alkaline Wash | Base Concentration, Number of Washes, Mixing Time | Can reduce HCl to trace levels (<10 ppm) | Simple, inexpensive, and effective for bulk removal. | Risk of emulsion formation and dehydrochlorination with strong bases. |
| Adsorption | Adsorbent Type, Bed Volume, Flow Rate | Can achieve very low HCl levels (<1 ppm) | High efficiency, suitable for continuous processes. | Adsorbent has a finite capacity and requires regeneration or replacement. |
| Fractional Distillation | Column Efficiency, Reflux Ratio, Temperature Gradient | High purity of final product (>99%) | Excellent for separating isomers and other organic impurities. | May not be effective for removing azeotropic HCl mixtures; energy-intensive. |
Experimental Protocols
Protocol 1: Removal of HCl by Aqueous Sodium Bicarbonate Wash
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Preparation: Prepare a 5% (w/v) aqueous solution of sodium bicarbonate.
-
Washing: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of the 5% sodium bicarbonate solution. c. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate. The aqueous layer will be on top or bottom depending on the density of the organic phase (this compound is denser than water). e. Drain the aqueous layer.
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Repeat: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed upon addition of the base.
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Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
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Isolation: Filter or decant the dried organic layer to remove the drying agent. The product is now ready for further purification (e.g., distillation) or analysis.
Protocol 2: Removal of HCl by Adsorption with Activated Alumina
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Column Preparation: a. Select a chromatography column of an appropriate size for the amount of crude product. b. Place a small plug of glass wool at the bottom of the column. c. In a beaker, prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane). d. Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing. Do not let the adsorbent run dry.
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Adsorption: a. Once the solvent level reaches the top of the adsorbent bed, carefully add the crude this compound to the column. b. Allow the crude product to pass through the adsorbent bed under gravity or with gentle positive pressure. c. Collect the eluent.
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Elution: Wash the column with a small amount of fresh, dry solvent to ensure all the product is recovered.
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Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for removing HCl using an alkaline wash.
Caption: Workflow for HCl removal by adsorbent column.
Caption: Mitigating dehydrochlorination with a weak base.
References
troubleshooting low conversion rates in 2,2,3-trichlorobutane preparation
Welcome to the technical support center for the preparation of 2,2,3-trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes during the preparation of this compound.
Q1: My conversion rate to this compound is significantly lower than expected. What are the most likely causes?
Low conversion rates are often due to suboptimal reaction conditions or the presence of impurities. The primary method for synthesizing this compound is the chlorination of 2-chloro-butene-2.[1] Key factors that can lead to low yields include:
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Suboptimal Temperature: The reaction is highly sensitive to temperature. Higher temperatures favor the formation of undesired substitution byproducts over the desired addition product.[1] For the liquid phase reaction, a temperature range of 20 to 40°C is preferred.[1]
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Presence of Light: The reaction should be conducted in the substantial absence of light, particularly direct sunlight. Light can promote the formation of by-product chlorination impurities.[1]
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Inadequate Catalysis: The use of a suitable chlorination catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), is crucial for favoring the addition of chlorine to the double bond in the liquid phase.[1]
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Moisture in the Reaction: The reaction mixture must be substantially anhydrous. Water can hydrolyze the catalyst, rendering it ineffective.[1]
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Impure Starting Material: The purity of the 2-chloro-butene-2 starting material is critical. Impurities can lead to the formation of various isomeric trichlorobutanes and other chlorinated products.[1]
Q2: I am observing a significant amount of isomeric trichlorobutanes and other highly chlorinated byproducts. How can I minimize their formation?
The formation of isomers and more highly chlorinated products is a common issue and directly impacts the yield of the desired this compound. To minimize these side reactions:
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Control the Temperature: As mentioned, maintaining a lower reaction temperature (20-40°C) is the most effective way to reduce the rate of substitution reactions that lead to these byproducts.[1]
-
Exclude Light: Ensure the reaction is performed in the dark to prevent light-induced side reactions.[1]
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Choose the Right Phase: A liquid-phase reaction is preferred over a vapor-phase reaction as it is better suited for controlling the temperature and minimizing substitution products.[1]
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Use a Catalyst for Addition: Employing a catalyst like ferric chloride helps to direct the reaction towards the desired addition of chlorine across the double bond, rather than substitution.[1]
Q3: What is the recommended experimental setup and procedure for the synthesis of this compound?
A detailed experimental protocol is crucial for reproducibility and high yields. The following is a summary of a typical lab-scale preparation.
Experimental Protocol: Liquid-Phase Chlorination of 2-Chloro-butene-2
This protocol is based on the method described in the literature for producing this compound with a good yield.[1]
Materials:
-
2-chloro-butene-2 (starting material)
-
Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) (catalyst)
-
Chlorine gas (Cl₂)
-
Inert diluent (optional)
Equipment:
-
A three-necked flask equipped with:
-
A chlorine gas inlet tube extending to near the bottom of the flask.
-
A thermometer.
-
A mercury-sealed stirrer.
-
A reflux condenser.
-
An exit tube connected to a cooling and scrubbing system.
-
Procedure:
-
Reaction Setup: Charge the three-necked flask with 2-chloro-butene-2 and the catalyst (e.g., 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride).[1]
-
Exclusion of Light: Ensure the entire apparatus is shielded from light.
-
Temperature Control: Maintain the reaction mixture at the desired temperature, preferably between 20°C and 40°C, using a cooling bath if necessary.[1]
-
Chlorine Addition: Slowly bubble chlorine gas through the stirred reaction mixture.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the absorption of chlorine.
-
Work-up: After the reaction is complete, the product mixture can be purified by distillation to isolate the this compound. The unreacted 2-chloro-butene-2 can also be recovered.[1]
Data Presentation: Reaction Parameters and Expected Outcome
The following table summarizes the key reaction parameters for the successful synthesis of this compound.
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Starting Material | High-purity 2-chloro-butene-2 | To minimize the formation of isomeric byproducts. | Higher selectivity for this compound. |
| Reaction Phase | Liquid Phase | Better temperature control and reduced substitution. | Minimized formation of substitution byproducts.[1] |
| Temperature | 20 - 40 °C | To favor addition reaction over substitution. | Increased yield of this compound.[1] |
| Light Conditions | Substantial absence of light | To prevent light-induced side reactions. | Reduced formation of chlorination impurities.[1] |
| Catalyst | Ferric chloride or Stannic chloride | To promote the addition of chlorine to the double bond. | Excellent yields of this compound.[1] |
| Reaction Medium | Substantially anhydrous | To prevent hydrolysis and deactivation of the catalyst. | Effective catalysis and high conversion rate.[1] |
| Pressure | Atmospheric pressure | Convenient for laboratory-scale synthesis. | The reaction proceeds readily.[1] |
| Reported Yield | ~77% | Following the optimized liquid-phase protocol. | A successful synthesis should yield a similar conversion rate.[1] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for troubleshooting low conversion rates and the general reaction pathway.
Caption: A troubleshooting decision tree for low conversion rates.
Caption: Experimental workflow for this compound synthesis.
References
impact of reaction temperature on the synthesis of 2,2,3-trichlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2,2,3-trichlorobutane, with a specific focus on the impact of reaction temperature. The information is intended for researchers, scientists, and professionals in drug development.
Impact of Reaction Temperature on Synthesis
The reaction temperature is a critical parameter in the synthesis of this compound via the chlorination of 2-chloro-butene-2. Temperature control directly influences the reaction rate, yield, and the formation of undesirable by-products through substitution reactions.
Data Summary: Temperature Effects
| Temperature Range | Reaction Phase | Impact on Reaction Rate | Primary Outcome | By-product Formation | Reported Yield |
| ≤ 0°C | Liquid | Very sluggish | Slow formation of this compound | Minimal | Not practical for most applications |
| 20 - 40°C | Liquid | Readily proceeds | Favorable formation of this compound | Substantial formation of substitution products is avoided[1] | 77% (within this preferred range)[1] |
| > 40°C (up to reflux) | Liquid | Increases | Increased rate of chlorination | Increased formation of substitution by-products[1] | Potentially lower due to impurities |
| > 0°C (Vapor Phase) | Vapor | Not specified | Not specified | Appreciable chlorination by substitution | Lower yields of desired product expected[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the liquid-phase chlorination of 2-chloro-butene-2.
Materials:
-
2-chloro-butene-2
-
Chlorine gas
-
Stannic chloride (catalyst, optional but recommended)
-
Reaction vessel with temperature control (e.g., jacketed reactor)
-
Gas dispersion tube
-
Stirring apparatus
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser, place the 2-chloro-butene-2. If a catalyst is to be used, add stannic chloride to the reaction mixture.
-
Temperature Control: Cool the reaction vessel to the desired temperature, preferably between 20°C and 40°C, using a cooling bath or a circulating cooler.[1]
-
Chlorination: Introduce chlorine gas into the reaction mixture through the gas dispersion tube while stirring vigorously. The introduction of chlorine should be done in the substantial absence of light to minimize side reactions.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the uptake of chlorine gas. The reaction is considered complete when the absorption of chlorine ceases.
-
Work-up: Upon completion, any dissolved chlorine gas can be removed by purging the mixture with an inert gas.
-
Purification: The crude this compound is then purified by distillation.
Troubleshooting Guide & FAQs
Q1: My reaction is proceeding very slowly. What could be the cause?
A1: A sluggish reaction rate is typically associated with low reaction temperatures. While temperatures at or below 0°C can be used to minimize by-products, they significantly slow down the rate of chlorination, making the process impractical for many applications.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature to the recommended range of 20-40°C.
-
Ensure proper mixing to facilitate the reaction.
-
Consider the use of a chlorination catalyst, such as stannic chloride, to enhance the reaction rate.[1]
-
Q2: The yield of my desired product, this compound, is low, and I am observing a significant amount of by-products. Why is this happening?
A2: The formation of significant by-products is often a result of elevated reaction temperatures. Higher temperatures promote chlorination by substitution, leading to the formation of undesired chlorinated impurities.[1] This is particularly problematic in the vapor phase.
-
Troubleshooting:
-
Reduce the reaction temperature to the optimal range of 20-40°C for liquid-phase chlorination.
-
If conducting a vapor-phase reaction, it is crucial to avoid high temperatures and light to prevent the formation of by-products.[1]
-
Ensure the reaction is carried out in the substantial absence of light, as light can also promote substitution reactions.[1]
-
Q3: Is it possible to run the reaction at a temperature higher than 40°C?
A3: Yes, it is possible to conduct the reaction at temperatures up to the atmospheric reflux temperature of the reaction mixture. However, it is crucial to completely exclude light from the reaction zone to minimize the formation of substitution by-products, which becomes more significant at higher temperatures.[1]
Q4: What is the role of a catalyst in this synthesis?
A4: While the reaction can proceed without a catalyst, using a chlorination catalyst that favors the addition of chlorine to the double bond, such as stannic chloride, can be advantageous. A catalyst can improve the reaction rate and selectivity, leading to excellent yields of this compound without the formation of excessive impurities.[1]
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: The relationship between reaction temperature and the primary outcomes of the synthesis.
References
Technical Support Center: Solvent Selection for Optimizing Reaction Conditions
Welcome to the technical support center for solvent selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to choosing the optimal solvent for chemical reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Poor solubility of reactants: If reactants are not fully dissolved, their interaction is limited, leading to incomplete reactions.[1][2][3] | Action: Perform solubility tests with a range of solvents. Select a solvent that completely dissolves all reactants at the reaction temperature.[1][4] Consider using a solvent mixture if a single solvent is not effective.[4] |
| Solvent interference with the reaction: The solvent may be reacting with one of the starting materials, reagents, or intermediates.[2][3] | Action: Choose an inert solvent that does not participate in the reaction. For example, avoid protic solvents with Grignard reagents or acyl halides.[2][3] | |
| Unfavorable reaction equilibrium: The solvent can stabilize reactants more than the products, shifting the equilibrium away from product formation.[5] | Action: Select a solvent that preferentially stabilizes the transition state and the products. For instance, polar solvents can stabilize polar intermediates and products.[5][6] | |
| Slow or Stalled Reaction | Low reaction temperature: The boiling point of the solvent may be too low to provide the necessary activation energy.[1][3] | Action: Switch to a higher-boiling point solvent to increase the reaction temperature.[1] Common high-boiling point solvents include DMF and DMSO.[1] |
| High solvent viscosity: A highly viscous solvent can hinder the diffusion of reactants, slowing down the reaction rate.[1][6][7] | Action: Opt for a solvent with lower viscosity to allow for better mixing and more frequent molecular collisions.[1][7] | |
| Poor stabilization of the transition state: The solvent may not be adequately stabilizing the transition state of the reaction.[5][8] | Action: For reactions with polar or charged transition states, use a polar solvent. For SN1 reactions, polar protic solvents are ideal for stabilizing the carbocation intermediate.[6][8] For SN2 reactions, polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly.[1][6] | |
| Formation of Side Products | Solvent participating in the reaction: The solvent itself might be reacting to form undesired byproducts.[2] | Action: Review the reactivity of your chosen solvent with the reaction components. For oxidation reactions, for example, an aprotic solvent that cannot be easily oxidized is a better choice.[2] |
| Reaction mechanism favors side reactions in the chosen solvent: The solvent can influence which reaction pathway is favored.[9] | Action: A solvent screen is crucial to find a solvent that enhances the selectivity for the desired product. For instance, to suppress a competing Passerini reaction in an Ugi reaction, switch to a more polar, protic solvent like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE).[9] | |
| Difficult Product Isolation/Workup | Solvent properties complicating extraction: The solvent may be miscible with the extraction solvent, or its density may be too similar, leading to poor phase separation.[1] | Action: Select a solvent that simplifies the workup. For example, using a solvent denser than water, like dichloromethane (B109758) (DCM), can facilitate easy separation from aqueous layers.[1][3] |
| High boiling point of the solvent: It can be difficult to remove high-boiling point solvents from the final product.[3] | Action: If possible, choose a solvent with a lower boiling point that can be easily removed under vacuum. If a high-boiling solvent is necessary, consider alternative purification methods like precipitation or crystallization. |
Logical Workflow for Solvent Selection
Caption: A stepwise workflow for rational solvent selection in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: How do I start selecting a solvent for a new reaction?
A: The selection process should begin by considering the fundamental requirements of your reaction.[10]
-
Solubility of Reactants : The first and most critical step is to ensure all your reactants are soluble in the chosen solvent.[1][2][11] You can perform small-scale solubility tests with various solvents to determine the best options.[1][4]
-
Reaction Temperature : The solvent's boiling point will dictate the maximum temperature for your reaction.[1][3] Choose a solvent with a boiling point that is appropriate for the desired reaction temperature.[1]
-
Solvent Polarity : The principle of "like dissolves like" is a good starting point.[11] Polar reactants will dissolve better in polar solvents, and non-polar reactants in non-polar solvents.[1][11] The polarity of the solvent also affects reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[5][8]
Q2: What is the difference between protic and aprotic solvents, and how does this affect my reaction?
A: The key difference lies in their ability to donate a hydrogen ion (proton).
-
Protic Solvents : These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[1][12] They are effective at stabilizing ions.[12] For example, in SN1 reactions, polar protic solvents are favored because they can stabilize the carbocation intermediate.[6][8]
-
Aprotic Solvents : These solvents, like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, lack an acidic proton.[1][2] Polar aprotic solvents are ideal for SN2 reactions because they can dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it more reactive.[1][6]
Q3: How do I perform a solvent screen experiment?
A: A solvent screen involves running the same reaction in a variety of different solvents to empirically determine which one gives the best results in terms of yield, reaction rate, and selectivity.[2]
Experimental Protocol: Small-Scale Solvent Screening
-
Solvent Selection : Choose a diverse set of common laboratory solvents from different classes (e.g., polar protic, polar aprotic, non-polar).[9][13]
-
Reaction Setup : Set up several small-scale reactions in parallel (e.g., in vials or a multi-well plate) at the same concentration and temperature.[9] Each reaction should use a different solvent.
-
Monitoring : Monitor the progress of each reaction over time using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.[9]
-
Analysis : Compare the results from each solvent to identify which one provides the highest yield of the desired product and the lowest amount of impurities.[2]
Relationship Between Solvent Properties and Reaction Outcome
Caption: Key solvent properties and their influence on reaction outcomes.
Q4: What are the key safety considerations when selecting a solvent?
A: Safety is a critical aspect of solvent selection. Always consult the Material Safety Data Sheet (MSDS) for a solvent before use.[1] Key factors to consider include:
-
Toxicity : Be aware of both acute and chronic health effects.[14] Some solvents, like benzene (B151609) and carbon tetrachloride, are avoided due to their carcinogenic nature.[1]
-
Flammability : Note the flash point and autoignition temperature to handle the solvent safely, especially when heating.[14]
-
Environmental Impact : Consider the solvent's biodegradability, potential for ozone depletion, and ecotoxicity.[14] Green chemistry principles encourage the use of more environmentally benign solvents.[15]
Q5: Can I use a mixture of solvents?
A: Yes, using a mixed solvent system is a common strategy when a single solvent does not provide the desired solubility characteristics.[4] For example, if your solute is insoluble in one solvent (e.g., water) but soluble in another (e.g., ethanol), a mixture of the two might provide the ideal solubility profile for your reaction or for purification steps like recrystallization.[4]
Data Tables for Common Solvents
Table 1: Properties of Common Laboratory Solvents
| Solvent | Class | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) |
| Water | Polar Protic | 100 | 1.000 | 78 |
| Methanol | Polar Protic | 65 | 0.792 | 33 |
| Ethanol | Polar Protic | 78 | 0.789 | 24.5 |
| Acetone | Polar Aprotic | 56 | 0.791 | 21 |
| Acetonitrile | Polar Aprotic | 82 | 0.786 | 37 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 0.944 | 37 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 1.100 | 47 |
| Dichloromethane (DCM) | Moderately Apolar | 40 | 1.326 | 9.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 0.886 | 7.6 |
| Toluene | Non-Polar | 111 | 0.867 | 2.4 |
| Hexane | Non-Polar | 69 | 0.655 | 1.9 |
| Diethyl Ether | Non-Polar | 34.6 | 0.713 | 4.3 |
Data compiled from various sources. Dielectric constant is a measure of solvent polarity.[1][5]
Table 2: Solvent Selection Guide for Common Reaction Types
| Reaction Type | Preferred Solvent Class | Example Solvents | Rationale |
| SN1 | Polar Protic | Water, Methanol, Ethanol | Stabilizes the carbocation intermediate.[6][8] |
| SN2 | Polar Aprotic | Acetone, DMSO, Acetonitrile | Solvates the cation, leaving the nucleophile more reactive.[1][6] |
| Grignard Reactions | Non-Polar/Aprotic | Diethyl Ether, THF | Prevents reaction with acidic protons of the solvent.[2] |
| Oxidations | Aprotic | Dichloromethane, Acetone | Solvent is less susceptible to being oxidized.[2] |
| Ugi Reaction | Polar Protic | Methanol, TFE | Favors the polar mechanism and formation of the nitrilium ion intermediate.[9] |
| Passerini Reaction | Apolar/Aprotic | Dichloromethane, THF | Apolar conditions favor the Passerini pathway over the competing Ugi reaction.[9] |
References
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Selecting a Solvent [wiredchemist.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
Validation & Comparative
Characterization of 2,2,3-Trichlorobutane: A Comparative 1H NMR Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of 2,2,3-trichlorobutane with structurally related chlorinated butanes. Due to the limited availability of experimental ¹H NMR data for this compound in public databases, this guide presents a predicted spectrum based on established spectroscopic principles. This predicted data is then compared with experimental data for 2,3-dichlorobutane (B1630595) and 2-chlorobutane (B165301) to offer a valuable tool for the characterization of halogenated alkanes.
¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for the comparative compounds, 2,3-dichlorobutane and 2-chlorobutane.
| Compound | Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-1 (CH₃) | ~1.8 | Doublet | 3H | ~7 |
| H-3 (CH) | ~4.5 | Quartet | 1H | ~7 | |
| H-4 (CH₃) | ~2.1 | Singlet | 3H | N/A | |
| 2,3-Dichlorobutane | CH₃ | 1.57, 1.61 | Doublet | 6H | Not specified |
| CH | 4.07, 4.21 | Quartet | 2H | Not specified | |
| 2-Chlorobutane | CH₃ (next to CH) | 1.50 | Doublet | 3H | Not specified |
| CH | Not specified | Multiplet | 1H | Not specified | |
| CH₂ | Not specified | Multiplet | 2H | Not specified | |
| CH₃ (terminal) | Not specified | Triplet | 3H | Not specified |
Note: The chemical shifts for 2,3-dichlorobutane represent a mixture of rotational isomers.[1] The data for 2-chlorobutane is presented to show general trends in chemical shifts with chlorination.[2]
Predicted ¹H NMR Signaling Pathway for this compound
The following diagram illustrates the predicted spin-spin coupling interactions in the ¹H NMR spectrum of this compound. The quartet for the H-3 proton arises from coupling with the three equivalent protons of the H-1 methyl group. The H-1 methyl group is split into a doublet by the single H-3 proton. The H-4 methyl group is a singlet as it has no adjacent protons.
References
- 1. 2,3-Dichlorobutane(7581-97-7) 1H NMR spectrum [chemicalbook.com]
- 2. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Butanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various chlorinated butane (B89635) isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in analytical chemistry, environmental monitoring, and pharmaceutical development. This document summarizes key mass spectral data, details a standard experimental protocol for data acquisition, and visualizes the fundamental fragmentation processes.
Comparison of Mass Spectra of Monochlorinated Butanes
The mass spectra of 1-chlorobutane (B31608) and 2-chlorobutane (B165301), while sharing the same molecular weight (92.57 g/mol ), exhibit significant differences in their fragmentation patterns, allowing for their clear differentiation. The position of the chlorine atom dictates the primary fragmentation pathways and the relative stability of the resulting carbocations.
Table 1: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Monochlorinated Butane Isomers
| m/z | Proposed Fragment | 1-Chlorobutane (Relative Abundance %) | 2-Chlorobutane (Relative Abundance %) |
| 92/94 | [C₄H₉Cl]⁺• (Molecular Ion) | ~1 / ~0.3 | ~1 / ~0.3 |
| 63/65 | [C₂H₄Cl]⁺ | ~15 / ~5 | ~30 / ~10 |
| 57 | [C₄H₉]⁺ | ~30 | 100 |
| 56 | [C₄H₈]⁺• | 100 | ~35 |
| 43 | [C₃H₇]⁺ | ~20 | ~25 |
| 41 | [C₃H₅]⁺ | ~60 | ~70 |
| 29 | [C₂H₅]⁺ | ~40 | ~30 |
| 27 | [C₂H₃]⁺ | ~45 | ~50 |
Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold . The m/z values including chlorine show the isotopic peaks for ³⁵Cl and ³⁷Cl.
Fragmentation Pattern of 1-Chlorobutane
The mass spectrum of 1-chlorobutane is characterized by a base peak at m/z 56, corresponding to the butene radical cation ([C₄H₈]⁺•).[1] This is primarily formed through the loss of a molecule of hydrogen chloride (HCl) from the molecular ion. Another significant peak is observed at m/z 57, which corresponds to the butyl cation ([C₄H₉]⁺) formed by the loss of a chlorine radical.[2] The molecular ion peaks at m/z 92 and 94 are typically of very low abundance, indicating that the 1-chlorobutane molecular ion is unstable and readily undergoes fragmentation.[1]
Fragmentation Pattern of 2-Chlorobutane
In contrast, the mass spectrum of 2-chlorobutane is dominated by a base peak at m/z 57, corresponding to the secondary butyl carbocation ([CH₃CH⁺CH₂CH₃]).[3] This cation is more stable than the primary carbocation that would be formed from 1-chlorobutane, hence its high abundance. The loss of a chlorine radical is the most favorable fragmentation pathway for 2-chlorobutane.[3] A significant peak at m/z 56 is also observed, resulting from the loss of HCl. The molecular ion peaks at m/z 92 and 94 are, similar to 1-chlorobutane, very weak.[3]
Comparison of Mass Spectra of Dichlorinated Butanes
The dichlorobutane isomers all have a molecular weight of 127.01 g/mol , but their mass spectra show distinct differences based on the positions of the two chlorine atoms. These differences are invaluable for isomer identification.
Table 2: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Dichlorinated Butane Isomers
| m/z | Proposed Fragment | 1,2-Dichlorobutane (Rel. Abundance %) | 1,3-Dichlorobutane (Rel. Abundance %) | 1,4-Dichlorobutane (Rel. Abundance %) | 2,3-Dichlorobutane (Rel. Abundance %) |
| 126/128/130 | [C₄H₈Cl₂]⁺• (Molecular Ion) | Very Low | Very Low | Very Low | Very Low |
| 91/93 | [C₄H₈Cl]⁺ | ~5 / ~1.5 | ~10 / ~3 | ~15 / ~5 | ~5 / ~1.5 |
| 90/92 | [C₄H₇Cl]⁺• | ~10 / ~3 | ~20 / ~7 | ~30 / ~10 | ~25 / ~8 |
| 77/79 | [C₃H₆Cl]⁺ | ~10 / ~3 | ~5 / ~1.5 | ~2 / ~0.7 | ~5 / ~1.5 |
| 63/65 | [C₂H₄Cl]⁺ | 100 / ~33 | ~30 / ~10 | ~5 / ~1.5 | ~90 / ~30 |
| 55 | [C₄H₇]⁺ | ~95 | ~80 | 100 | ~60 |
| 53 | [C₄H₅]⁺ | ~30 | ~40 | ~35 | ~45 |
| 41 | [C₃H₅]⁺ | ~40 | ~50 | ~55 | ~70 |
| 27 | [C₂H₃]⁺ | ~50 | ~60 | ~70 | 100 |
Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold . The m/z values including chlorine show the isotopic peaks for ³⁵Cl and ³⁷Cl.
Fragmentation Patterns of Dichlorobutane Isomers
The fragmentation of dichlorobutanes is primarily driven by the cleavage of C-C and C-Cl bonds, leading to the formation of various carbocations and radical species. The position of the chlorine atoms significantly influences the stability of these fragments and thus the observed mass spectrum.
-
1,2-Dichlorobutane: The base peak is observed at m/z 63, corresponding to the [C₂H₄³⁵Cl]⁺ ion, formed by cleavage of the C-C bond between the two chlorine-bearing carbons. A prominent peak at m/z 55 ([C₄H₇]⁺) is also present, likely due to the loss of both chlorine atoms and a hydrogen atom.
-
1,3-Dichlorobutane: The spectrum shows a significant peak at m/z 90/92, corresponding to the loss of a chlorine atom. The base peak is often m/z 55, similar to other isomers, indicating the formation of a stable C₄ hydrocarbon fragment.
-
1,4-Dichlorobutane: The base peak is at m/z 55 ([C₄H₇]⁺), suggesting a rearrangement and loss of both chlorine atoms and a hydrogen atom to form a stable cyclic or unsaturated C4 fragment. The peak at m/z 90/92, from the loss of one chlorine atom, is also prominent.
-
2,3-Dichlorobutane: The base peak is often the [C₂H₃]⁺ fragment at m/z 27. A very intense peak is also observed at m/z 63/65 ([C₂H₄Cl]⁺), resulting from the cleavage of the central C-C bond.
Experimental Protocols
The mass spectra of chlorinated butanes are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source.
Sample Preparation: The chlorinated butane isomers are volatile liquids and are typically diluted in a suitable solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 25-150.
-
Scan Speed: 1000 amu/s.
Visualization of Fragmentation Pathways
The following diagrams illustrate the general fragmentation pathways for monochlorinated and dichlorinated butanes upon electron ionization.
Caption: General fragmentation pathways for monochlorinated and dichlorinated butanes.
Caption: A typical workflow for the GC-MS analysis of chlorinated butanes.
References
- 1. Butane, 1,3-dichloro- [webbook.nist.gov]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Butane, 1,3-dichloro- [webbook.nist.gov]
Comparative Reactivity of 2,2,3-Trichlorobutane and Its Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the chemical reactivity of 2,2,3-trichlorobutane and its structural isomers. The content is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of the factors governing their reactions, supported by established chemical principles. While direct quantitative experimental data for these specific polychlorinated butanes is limited in publicly accessible literature, this guide extrapolates from well-understood structure-reactivity relationships in alkyl halides to provide a robust predictive comparison.
Introduction
This compound and its isomers, such as 1,2,3-trichlorobutane (B98501) and 1,1,1-trichlorobutane (B78919), are polychlorinated alkanes whose reactivity is of interest in synthetic chemistry and as potential intermediates. Their reactions are primarily dictated by the carbon skeleton and the position of the chlorine atoms, which influence their susceptibility to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The key distinguishing features among these isomers are the degree of substitution at the carbon atom bearing a chlorine atom (primary, secondary, or tertiary) and the steric hindrance around these reactive centers.
Structural Isomers of Trichlorobutane
The primary isomers of trichlorobutane considered in this guide are:
-
This compound: Contains two tertiary and one secondary chlorine atom.
-
1,2,3-Trichlorobutane: Contains one primary and two secondary chlorine atoms.[1]
-
1,1,1-Trichlorobutane: Contains three primary chlorine atoms on the same carbon.
-
1,1,2-Trichlorobutane: Contains two primary and one secondary chlorine atom.
A comparison of the structural features of these isomers is summarized in the table below.
| Isomer | Structure | Types of C-Cl Bonds | CAS Number |
| This compound | CH₃-C(Cl)₂-CH(Cl)-CH₃ | Secondary, Tertiary | 10403-60-8[2][3] |
| 1,2,3-Trichlorobutane | CH₂Cl-CH(Cl)-CH(Cl)-CH₃ | Primary, Secondary | 18338-40-4[1] |
| 1,1,1-Trichlorobutane | CCl₃-CH₂-CH₂-CH₃ | Primary | 540-18-1 |
| 1,1,2-Trichlorobutane | CCl₂H-CH(Cl)-CH₂-CH₃ | Primary, Secondary | 5314-34-1 |
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The mechanism of this reaction, either SN1 or SN2, is highly dependent on the structure of the alkyl halide.
SN1 Reactivity
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate.[4] The rate of an SN1 reaction is primarily determined by the stability of this carbocation. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, due to inductive effects and hyperconjugation from adjacent alkyl groups.[5][6][7]
-
This compound: This isomer is expected to have the highest reactivity towards SN1 reactions at the C-2 position. Loss of a chloride ion from this position would generate a tertiary carbocation, which is relatively stable.
-
Other Isomers: Isomers that can only form primary or secondary carbocations will be significantly less reactive under SN1 conditions.[8] For instance, 1,1,1-trichlorobutane would be the least reactive via an SN1 pathway as it would form a highly unstable primary carbocation.
SN2 Reactivity
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4][8] This mechanism is highly sensitive to steric hindrance.[9][10][11]
-
1,1,1-Trichlorobutane & 1,2,3-Trichlorobutane: These isomers, containing primary chlorides, are predicted to be the most reactive in SN2 reactions at the C-1 position, as this carbon is the least sterically hindered.
-
This compound: The tertiary C-Cl bond in this isomer will be unreactive towards SN2 reactions due to significant steric hindrance from the surrounding alkyl and chloro groups.[8][9] The secondary chloride at C-3 will also be sterically hindered, making it less reactive than the primary chlorides on other isomers.
Summary of Predicted Substitution Reactivity
| Isomer | Predicted SN1 Reactivity | Predicted SN2 Reactivity | Justification |
| This compound | High (at C-2) | Very Low | Forms a stable tertiary carbocation; high steric hindrance.[5][12] |
| 1,2,3-Trichlorobutane | Moderate (at C-2, C-3) | High (at C-1) | Can form secondary carbocations; has a sterically accessible primary carbon. |
| 1,1,1-Trichlorobutane | Very Low | High (at C-1) | Primary carbocation is highly unstable; C-1 is accessible. |
| 1,1,2-Trichlorobutane | Moderate (at C-2) | High (at C-1) | Can form a secondary carbocation; has a sterically accessible primary carbon. |
Comparative Reactivity in Elimination Reactions
Elimination reactions of alkyl halides lead to the formation of alkenes. These reactions also proceed through two primary mechanisms: E1 and E2.
E1 Reactivity
The E1 (Elimination Unimolecular) mechanism, like SN1, proceeds through a carbocation intermediate and therefore follows the same reactivity trend based on carbocation stability (tertiary > secondary > primary).[13]
-
This compound: This isomer is expected to be the most reactive in E1 reactions due to the formation of a stable tertiary carbocation.
E2 Reactivity
The E2 (Elimination Bimolecular) mechanism is a concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[14] The rate of E2 reactions is influenced by the strength of the base and the substitution pattern of the alkyl halide. More substituted alkyl halides tend to react faster in E2 reactions, leading to the formation of the more substituted (and more stable) alkene, a principle known as Zaitsev's rule.[15][16]
-
This compound: As a tertiary halide, it is expected to undergo E2 elimination readily in the presence of a strong, non-nucleophilic base.
-
Other Isomers: Secondary halides like those in 1,2,3-trichlorobutane will also undergo E2 elimination, while primary halides are generally less prone to elimination unless a sterically hindered base is used.[12]
Summary of Predicted Elimination Reactivity
| Isomer | Predicted E1 Reactivity | Predicted E2 Reactivity | Justification |
| This compound | High | High | Forms a stable tertiary carbocation; highly substituted substrate favors E2.[12][13] |
| 1,2,3-Trichlorobutane | Moderate | Moderate | Can form secondary carbocations; secondary halides undergo E2. |
| 1,1,1-Trichlorobutane | Very Low | Low | Primary carbocation is unstable; primary halides are less prone to E2. |
| 1,1,2-Trichlorobutane | Moderate | Moderate | Can form a secondary carbocation; secondary halide portion will undergo E2. |
Experimental Protocols
Protocol 1: Comparative Solvolysis for SN1 Reactivity
Objective: To compare the relative rates of SN1 solvolysis of trichlorobutane isomers.
Procedure:
-
Prepare equimolar solutions of each trichlorobutane isomer in a polar protic solvent (e.g., 80% ethanol/20% water).
-
Add a pH indicator to each solution.
-
Heat the solutions in a constant temperature water bath.
-
The solvolysis reaction will produce HCl, causing a change in pH.
-
Monitor the time taken for the pH indicator to change color in each solution. A shorter time indicates a faster reaction rate.
-
Alternatively, the rate of reaction can be monitored by periodically titrating the generated HCl with a standardized solution of a weak base.
Protocol 2: Competitive Reaction with a Nucleophile for SN2 Reactivity
Objective: To compare the relative SN2 reactivity of the primary and secondary chlorides in the trichlorobutane isomers.
Procedure:
-
Prepare a solution containing an equimolar mixture of two different isomers (e.g., 1,1,1-trichlorobutane and this compound) in a polar aprotic solvent (e.g., acetone).
-
Add a limiting amount of a strong nucleophile (e.g., sodium iodide).
-
Allow the reaction to proceed for a set amount of time at a constant temperature.
-
Quench the reaction and analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the substitution products formed from each isomer. A higher yield of product from one isomer indicates its greater SN2 reactivity.
Visualizations
Logical Flow for Reactivity Prediction
Caption: Logical workflow for predicting the dominant reaction mechanism for a given trichlorobutane isomer.
Reaction Pathways for this compound
Caption: Potential reaction pathways for this compound, highlighting the favored SN1/E1 and E2 mechanisms.
References
- 1. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. byjus.com [byjus.com]
- 5. physicsforums.com [physicsforums.com]
- 6. Which alkyl halide is more reactive class 11 chemistry CBSE [vedantu.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 14. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Comparison of 1,2,3-Trichlorobutane and 2,2,3-Trichlorobutane: A Data-Driven Guide
A comprehensive spectroscopic comparison between 1,2,3-trichlorobutane (B98501) and 2,2,3-trichlorobutane is currently unavailable due to the limited availability of public spectroscopic data for these specific compounds.
Extensive searches of established chemical databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem, have confirmed the existence and basic physical properties of both 1,2,3-trichlorobutane (CAS No. 18338-40-4) and this compound (CAS No. 10403-60-8). However, detailed experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are not readily accessible in the public domain.
This guide aims to provide a framework for such a comparison, outlining the expected spectroscopic differences based on the structural distinctions between the two isomers and providing generalized experimental protocols. This information can serve as a valuable resource for researchers planning to synthesize and characterize these compounds.
Molecular Structure and Expected Spectroscopic Differences
The key to a spectroscopic comparison lies in understanding the distinct molecular structures of the two isomers.
Caption: Molecular structures of 1,2,3-trichlorobutane and this compound.
1,2,3-Trichlorobutane possesses three chlorine atoms on adjacent carbons (C1, C2, and C3). This leads to a molecule with three chiral centers, resulting in multiple stereoisomers. The chemical environment of each proton and carbon atom is unique.
This compound has two chlorine atoms on the second carbon (C2) and one on the third carbon (C3). This structure contains one chiral center at C3. The geminal dichloro group at C2 will significantly influence the spectroscopic signals of neighboring atoms.
Predicted Spectroscopic Data Comparison
While experimental data is unavailable, we can predict the key distinguishing features in their spectra.
¹H NMR Spectroscopy
| Feature | 1,2,3-Trichlorobutane (Predicted) | This compound (Predicted) |
| Number of Signals | 7 unique proton signals | 4 unique proton signals |
| Chemical Shifts (δ) | Protons on chlorine-bearing carbons will be significantly downfield. | The single proton on C3 will be downfield. The methyl group at C1 will be a singlet, likely shifted downfield due to the adjacent quaternary carbon with two chlorine atoms. |
| Splitting Patterns | Complex multiplets are expected due to extensive spin-spin coupling between adjacent protons. | The methyl group at C1 will be a singlet. The proton at C3 will likely be a quartet, coupled to the methyl group at C4. The methyl group at C4 will be a doublet, coupled to the proton at C3. |
¹³C NMR Spectroscopy
| Feature | 1,2,3-Trichlorobutane (Predicted) | This compound (Predicted) |
| Number of Signals | 4 unique carbon signals | 4 unique carbon signals |
| Chemical Shifts (δ) | All three carbons bonded to chlorine will be significantly downfield. | The quaternary carbon (C2) bearing two chlorine atoms will be highly deshielded and appear far downfield. The carbon at C3 will also be downfield. |
Infrared (IR) Spectroscopy
| Feature | 1,2,3-Trichlorobutane (Predicted) | This compound (Predicted) |
| C-Cl Stretch | Multiple strong to medium absorption bands in the 600-800 cm⁻¹ region. | Strong absorption bands in the 600-800 cm⁻¹ region. The geminal dichloro group may result in a more intense or split C-Cl stretching band. |
| Fingerprint Region | A complex and unique pattern of bands below 1500 cm⁻¹ is expected, which would be distinct from its isomer. | A unique fingerprint region will be present, differing from that of 1,2,3-trichlorobutane due to the different symmetry and vibrational modes. |
Mass Spectrometry
| Feature | 1,2,3-Trichlorobutane (Predicted) | This compound (Predicted) |
| Molecular Ion (M⁺) | A cluster of peaks corresponding to the molecular ion, showing the characteristic isotopic pattern for three chlorine atoms. | A molecular ion peak cluster with the isotopic signature of three chlorine atoms. |
| Fragmentation Pattern | Fragmentation would likely involve the loss of HCl and cleavage of C-C bonds, leading to various chlorinated fragments. | Fragmentation will be heavily influenced by the stable tertiary carbocation that can be formed upon loss of a chlorine atom from C3. Cleavage adjacent to the C2 carbon is also likely. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for these compounds.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified trichlorobutane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 30-200 amu).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two isomers.
Validating the Structure of 2,2,3-Trichlorobutane: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of 2,2,3-trichlorobutane and its structural isomer, 2,3-dichlorobutane, utilizing Infrared (IR) and Raman spectroscopy. The distinct vibrational signatures of these molecules, as revealed by these techniques, allow for unambiguous structural validation.
Distinguishing Isomers with Vibrational Spectroscopy
Infrared and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular symmetry. Consequently, structural isomers, which differ in the arrangement of their atoms, will exhibit unique IR and Raman spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex skeletal vibrations occur.
The primary spectroscopic differentiation between this compound and a potential alternative, such as its isomer 2,3-dichlorobutane, lies in the number and position of the carbon-chlorine (C-Cl) stretching and other skeletal vibrational modes. The presence of a geminal dichloro group (two chlorine atoms on the same carbon) in this compound is expected to give rise to characteristic vibrational modes that are absent in isomers with only single chlorine substitutions on adjacent carbons.
Comparative Vibrational Analysis
The following table summarizes the expected and experimentally observed vibrational frequencies for this compound and 2,3-dichlorobutane. The unique patterns in the C-Cl stretching region are key identifiers.
| Vibrational Mode | This compound (Expected) | 2,3-Dichlorobutane (Experimental)[1][2] | Spectroscopic Activity |
| C-H Stretching | ~2880 - 3080 cm⁻¹ | ~2880 - 3080 cm⁻¹ | IR & Raman |
| C-H Bending | ~1300 - 1500 cm⁻¹ | ~1300 - 1500 cm⁻¹ | IR & Raman |
| C-C Stretching | Multiple bands | Multiple bands | IR & Raman |
| C-Cl Stretching (Asymmetric) | Strong, multiple bands | Single or fewer bands | IR & Raman |
| C-Cl Stretching (Symmetric) | Strong, multiple bands | Single or fewer bands | Raman |
| Skeletal Deformations | Complex pattern | Distinct complex pattern | IR & Raman |
| Characteristic C-Cl region (IR) | ~580 - 780 cm⁻¹[3] | ~580 - 780 cm⁻¹[3] | IR |
| Characteristic C-Cl region (Raman) | ~610 - 690 cm⁻¹[4][5] | ~610 - 690 cm⁻¹[4][5] | Raman |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of a liquid sample to identify functional groups and determine its unique fingerprint.
Methodology:
-
Sample Preparation: For a neat liquid sample like this compound, a small drop is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to create a thin liquid film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of a liquid sample, which provides complementary information to IR spectroscopy, particularly for symmetric vibrations.
Methodology:
-
Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.[6]
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Nd:YAG at 532 nm or a diode laser at 785 nm) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected, typically at a 90° or 180° angle to the incident beam, to minimize Rayleigh scattering.
-
The scattered light is passed through a filter to remove the intense Rayleigh line and then dispersed by a grating onto a detector (e.g., a CCD).
-
The spectrum is recorded as intensity versus Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using IR and Raman spectroscopy.
Caption: Workflow for the validation of this compound structure.
References
- 1. 2,3-Dichlorobutane(7581-97-7) Raman spectrum [chemicalbook.com]
- 2. 2,3-Dichlorobutane(7581-97-7) IR Spectrum [m.chemicalbook.com]
- 3. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. plus.ac.at [plus.ac.at]
A Comparative Guide to 2,2,3-Trichlorobutane and Other Chlorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and safety profiles of 2,2,3-trichlorobutane and other commonly used chlorinated solvents: dichloromethane, chloroform, and carbon tetrachloride. The data presented is intended to assist researchers in making informed decisions regarding solvent selection for various applications in organic synthesis, extraction, and purification.
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate solvent is critical for the success of a chemical reaction or separation process. The following table summarizes the key physical properties of this compound and other common chlorinated solvents.
| Property | This compound | Dichloromethane | Chloroform | Carbon Tetrachloride |
| Chemical Formula | C₄H₇Cl₃[1][2] | CH₂Cl₂[3] | CHCl₃[4][5] | CCl₄[6] |
| Molecular Weight ( g/mol ) | 161.46[5] | 84.93[3] | 119.38[7] | 153.82[6] |
| Boiling Point (°C) | 143[5] | 39.8[2] | 61.2[7][8] | 76.7[1] |
| Density (g/mL at 20°C) | 1.253[6] | 1.327[2] | 1.489[5][7] | 1.594[1] |
| Viscosity (cP at 20°C) | Data not readily available | 0.43 | 0.56 | 0.97 |
| Dielectric Constant (at 20°C) | Data not readily available | 9.08 | 4.81 | 2.24 |
| Solubility in Water ( g/100 mL at 20°C) | Low | 1.3 | 0.8[7] | 0.08 |
Safety and Hazard Comparison
Understanding the safety and handling requirements of each solvent is paramount for ensuring a safe laboratory environment. This section provides a comparison of the GHS hazard classifications for each solvent.
| Hazard | This compound | Dichloromethane | Chloroform | Carbon Tetrachloride |
| GHS Pictograms | ||||
| Signal Word | Warning (Assumed based on related compounds) | Warning[9] | Danger[10] | Danger |
| Hazard Statements | Assumed: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | H315, H319, H336, H351 | H302, H315, H319, H331, H336, H351, H361d, H372[10] | H301+H311+H331, H351, H372, H412, H420 |
| Primary Hazards | Skin and eye irritant, potential inhalation toxicity | Skin and eye irritant, suspected carcinogen, may cause drowsiness or dizziness[9] | Harmful if swallowed, skin and eye irritant, toxic if inhaled, suspected carcinogen, suspected of damaging the unborn child, causes damage to organs through prolonged or repeated exposure[10] | Toxic if swallowed, in contact with skin or if inhaled, suspected of causing cancer, causes damage to organs through prolonged or repeated exposure, harmful to aquatic life with long lasting effects, harms public health and the environment by destroying ozone in the upper atmosphere. |
Experimental Protocol: Solvent Screening for Organic Reactions
The following is a generalized experimental protocol for screening the effectiveness of different chlorinated solvents, including this compound, for a given organic reaction.
Objective: To determine the optimal chlorinated solvent for a specific reaction based on reaction yield and purity of the product.
Materials:
-
Reactants and catalyst for the desired reaction
-
A selection of chlorinated solvents to be tested (e.g., this compound, dichloromethane, chloroform, carbon tetrachloride)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, condensers, magnetic stir bars, etc.)
-
Heating and stirring apparatus (magnetic stir plate with heating mantle)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Apparatus for purification (e.g., column chromatography, recrystallization)
-
Analytical instruments for characterization (e.g., NMR, GC-MS)
Procedure:
-
Reaction Setup: In parallel, set up a series of identical reactions in separate round-bottom flasks. Each flask should contain the same amounts of reactants and catalyst.
-
Solvent Addition: To each flask, add the same volume of a different chlorinated solvent to be tested.
-
Reaction Conditions: Stir all reaction mixtures under identical conditions (temperature, time, atmosphere).
-
Reaction Monitoring: Monitor the progress of each reaction using an appropriate technique, such as thin-layer chromatography (TLC), at regular intervals.
-
Work-up: Once the reactions are complete, quench each reaction mixture appropriately. Perform an aqueous work-up to remove any water-soluble byproducts.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (this may be the reaction solvent itself or a different one like ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product from each reaction using a suitable technique, such as column chromatography or recrystallization.
-
Analysis and Comparison:
-
Determine the yield of the purified product for each reaction.
-
Assess the purity of the product from each reaction using analytical techniques like NMR or GC-MS.
-
Compare the results to identify the solvent that provides the best combination of yield and purity.
-
Experimental Workflow Diagram
Caption: Workflow for solvent screening in organic synthesis.
References
- 1. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Dielectric Constant [macro.lsu.edu]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. This compound [stenutz.eu]
- 6. Page loading... [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Dehydrochlorination of Trichlorobutane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative rates of dehydrochlorination for various trichlorobutane isomers. The dehydrochlorination of alkyl halides is a fundamental reaction in organic synthesis, often proceeding through an E2 (bimolecular elimination) mechanism. The rate of this reaction is significantly influenced by the molecular structure of the alkyl halide, the strength of the base employed, and the reaction conditions. Understanding the relative reactivity of different isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling product distributions.
Predicted Relative Rates of Dehydrochlorination
The following table summarizes the predicted relative rates of dehydrochlorination for common trichlorobutane isomers. The rates are estimated based on the structural factors influencing the stability of the transition state in an E2 reaction. A higher relative rate indicates a more facile dehydrochlorination reaction.
| Trichlorobutane Isomer | Structure | Predicted Relative Rate | Major Alkene Product(s) | Justification |
| 1,1,1-Trichlorobutane | CCl₃CH₂CH₂CH₃ | Low | 1,1-dichloro-1-butene | Primary hydrogens are less acidic and the resulting dichloroalkene is less stable than more substituted alkenes. |
| 1,1,2-Trichlorobutane | CH₃CH₂CHClCCl₂H | Moderate | 1,1-dichloro-1-butene | Elimination of the hydrogen on C2 is favored due to the formation of a more substituted alkene. |
| 1,2,3-Trichlorobutane | CH₃CHClCHClCH₂Cl | High | 1,3-dichloro-2-butene, 2,3-dichloro-1-butene | Multiple β-hydrogens are available for elimination, leading to the formation of relatively stable dichlorinated butene isomers. The formation of the more substituted internal alkene is generally favored. |
| 1,1,3-Trichlorobutane | CH₃CHClCH₂CCl₂H | Moderate to High | 1,1-dichloro-2-butene | Elimination of the hydrogen on C2 leads to a conjugated system, which is a stabilizing factor. |
| 1,2,4-Trichlorobutane | ClCH₂CH₂CHClCH₂Cl | Moderate | 1,3-dichloro-1-butene, 2,4-dichloro-1-butene | The presence of chlorine on the γ-carbon can influence the acidity of the β-hydrogens through inductive effects. |
Note: The predicted relative rates are qualitative and intended for comparative purposes. Actual reaction rates will depend on the specific base, solvent, and temperature used.
Experimental Protocol: Base-Catalyzed Dehydrochlorination of Trichlorobutane Isomers
This protocol describes a general procedure for comparing the rates of dehydrochlorination of trichlorobutane isomers using a strong base in an alcoholic solvent.
Materials:
-
Trichlorobutane isomers (1,1,1-trichlorobutane, 1,1,2-trichlorobutane, 1,2,3-trichlorobutane, etc.)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous ethanol (B145695) or methanol
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel with a magnetic stirrer
-
Syringes for sampling
Procedure:
-
Preparation of the Base Solution: Prepare a standardized solution of NaOH or KOH in the chosen anhydrous alcohol (e.g., 0.1 M).
-
Reaction Setup: In a thermostatted reaction vessel, place a known volume of the alcoholic base solution. Allow the solution to reach the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Add a known amount of the trichlorobutane isomer and the internal standard to the reaction vessel with vigorous stirring. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.
-
Analysis: Analyze the quenched samples by GC-FID. The disappearance of the trichlorobutane isomer and the appearance of the corresponding dichlorobutene (B78561) products are monitored.
-
Data Analysis: The concentration of the trichlorobutane isomer at each time point is determined by comparing its peak area to that of the internal standard. The rate of reaction can be determined by plotting the concentration of the trichlorobutane isomer versus time and determining the initial rate. The relative rates of dehydrochlorination of the different isomers can be compared under the same reaction conditions.
Factors Influencing Dehydrochlorination Rates
The following diagram illustrates the key factors that govern the rate of E2 dehydrochlorination reactions.
Caption: Factors influencing the rate of dehydrochlorination.
This guide provides a foundational understanding of the relative dehydrochlorination rates of trichlorobutane isomers based on established chemical principles. For definitive quantitative data, further experimental investigation under controlled conditions is recommended.
boiling point and physical property differences among trichlorobutane isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key physical properties of various trichlorobutane isomers. Understanding the differences in boiling point, density, and refractive index is crucial for purification, characterization, and process development in various scientific and industrial applications, including drug development. This document summarizes experimental data, outlines the methodologies for their determination, and provides a visual representation of the structure-property relationships.
Data Summary
The following table summarizes the reported physical properties of several trichlorobutane isomers. These values have been compiled from various chemical data sources. It is important to note that some values are estimated and may vary depending on the experimental conditions.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1,1-Trichlorobutane (B78919) | 13279-85-1 | 134 - 135.3[1][2] | 1.231 - 1.253[1][3] | 1.4530 - 1.457[1][3] |
| 1,1,2-Trichlorobutane | 66675-32-9 | 156[4] | ~1.25 (implied) | Not widely reported |
| 1,1,3-Trichlorobutane (B76395) | 13279-87-3 | 152 - 154[5][6] | 1.2514 @ 25°C[5] | Not widely reported |
| 1,2,3-Trichlorobutane | 18338-40-4 | 160.7 - 168[7][8][9] | 1.247 - 1.3164 @ 20°C[7][8][9] | 1.4770[7][9] |
| 1,2,4-Trichlorobutane | 1790-22-3 | ~151.13 (estimate)[10] | 1.3175[10] | 1.4820[10] |
| 1,3,3-Trichlorobutane | 15187-71-0 | Not widely reported | Not widely reported | Not widely reported |
| 2,2,3-Trichlorobutane | 10403-60-8 | 142 - 143[11][12] | 1.2530[11] | 1.455 (Predicted)[11] |
| 1,1,4-Trichlorobutane | 66250-03-1 | ~151.13 (estimate)[13] | ~1.2667 (estimate)[13] | ~1.4629 (estimate)[13] |
Structure-Property Relationships
The differences in the physical properties of trichlorobutane isomers can be attributed to variations in their molecular structure, primarily the position of the chlorine atoms and the degree of branching in the carbon chain. These structural differences influence the strength of intermolecular forces, which in turn dictate properties like boiling point and density.
Caption: Relationship between isomeric structure and physical properties.
Generally, for isomers with the same molecular formula:
-
Boiling Point: Decreases with increased branching. More compact, spherical molecules have smaller surface areas, leading to weaker van der Waals forces. The position of the polar C-Cl bonds also influences the overall molecular dipole moment, affecting dipole-dipole interactions.
-
Density: Tends to be higher for isomers with chlorine atoms clustered together, as this can lead to more efficient packing in the liquid state.
-
Refractive Index: Is related to the polarizability of the molecule, which is influenced by the arrangement of electrons. This property can also vary with the substitution pattern of the chlorine atoms.
Experimental Protocols
Accurate determination of physical properties is fundamental for compound characterization. Below are detailed methodologies for the key experiments cited.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14][15]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the trichlorobutane isomer.[16]
-
Capillary Tube Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.[14]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.
-
Heating: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes convection currents, ensuring uniform heating.[15]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[17] Record this temperature.
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[18]
Apparatus:
-
Pycnometer (with a ground-glass stopper containing a capillary)
-
Analytical balance (accurate to at least 0.001 g)
-
Constant temperature water bath
-
The trichlorobutane isomer sample
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance.
-
Fill with Sample: Fill the pycnometer with the trichlorobutane isomer, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.
-
Thermostat: Place the filled pycnometer in the constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Dry and Weigh Filled: Carefully dry the outside of the pycnometer and weigh it again.
-
Calibrate with Water: Repeat the procedure using distilled water to determine the exact volume of the pycnometer at the same temperature.
-
Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_filled - Mass_empty) / Volume_pycnometer
Refractive Index Measurement (Abbe Refractometer)
The Abbe refractometer is an instrument used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent when it enters the liquid.[19]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
The trichlorobutane isomer sample
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Soft tissue paper
Procedure:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[20]
-
Set Temperature: Turn on the constant temperature water bath and allow the prisms of the refractometer to reach the desired temperature (e.g., 20°C).
-
Apply Sample: Open the prism assembly and place a few drops of the trichlorobutane isomer onto the surface of the measuring prism.[21]
-
Close Prism: Gently close the prisms.
-
Adjust and Read: Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus. If there is a colored fringe, adjust the dispersion corrector to eliminate it. Align the boundary line with the crosshairs in the eyepiece.
-
Record Value: Read the refractive index from the instrument's scale.[22]
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.[21]
References
- 1. Page loading... [guidechem.com]
- 2. 1,1,1-trichlorobutane [stenutz.eu]
- 3. 1,1,1-trichlorobutane CAS#: 13279-85-1 [m.chemicalbook.com]
- 4. 1,1,2-trichlorobutane [stenutz.eu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,1,3-trichlorobutane [stenutz.eu]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound [stenutz.eu]
- 13. 66250-03-1 CAS MSDS (1,1,4-trichlorobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chymist.com [chymist.com]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. hinotek.com [hinotek.com]
- 21. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 22. youtube.com [youtube.com]
A Comparative Guide to Distinguishing 2,3-Dichlorobutane and 2,2,3-Trichlorobutane Using Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for differentiating 2,3-dichlorobutane (B1630595) and 2,2,3-trichlorobutane. By leveraging the distinct spectroscopic and spectrometric properties of these chlorinated alkanes, researchers can achieve unambiguous identification. This document outlines key distinguishing features observed in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental data and detailed protocols.
At a Glance: Key Differentiating Properties
A summary of the fundamental physical and chemical properties of 2,3-dichlorobutane and this compound is presented below. These differences in molecular weight and chlorine content form the basis for their distinct analytical signatures.
| Property | 2,3-Dichlorobutane | This compound |
| Molecular Formula | C₄H₈Cl₂ | C₄H₇Cl₃ |
| Molecular Weight | 127.01 g/mol [1][2] | 161.45 g/mol [3] |
| Monoisotopic Mass | 126.0003 g/mol [1] | 159.9613 g/mol [3] |
| Boiling Point | 117-119 °C[4] | Not readily available |
| Density | 1.107 g/mL at 25°C[4] | Not readily available |
Analytical Techniques for Differentiation
The following sections detail the expected outcomes from three common analytical techniques, highlighting the key differences that enable the distinction between 2,3-dichlorobutane and this compound.
Mass Spectrometry (MS)
Mass spectrometry provides a rapid and sensitive method for distinguishing the two compounds based on their different molecular weights and isotopic patterns.
Key Differentiating Features:
-
Molecular Ion Peak (M+): The most significant difference will be the molecular ion peak. 2,3-Dichlorobutane will show a molecular ion cluster corresponding to its molecular weight (~m/z 126, 128, 130), while this compound will exhibit a cluster at a higher mass (~m/z 160, 162, 164, 166).
-
Isotopic Pattern: The number of chlorine atoms directly influences the isotopic pattern of the molecular ion and chlorine-containing fragments.
-
2,3-Dichlorobutane (2 Cl atoms): The M+ and M+2 peaks will have a relative intensity ratio of approximately 9:6.
-
This compound (3 Cl atoms): The M+, M+2, and M+4 peaks will have a relative intensity ratio of approximately 27:27:9.
-
-
Fragmentation Pattern: The fragmentation patterns will also differ due to the different substitution patterns. The loss of HCl or chlorine radicals will lead to fragments with distinct m/z values. For instance, the loss of a chlorine atom from 2,3-dichlorobutane would result in a fragment at m/z 91, whereas for this compound, it would be at m/z 125.
Predicted Mass Spectral Data:
| Feature | 2,3-Dichlorobutane | This compound (Predicted) |
| Molecular Ion (M+) | m/z 126 (C₄H₈³⁵Cl₂) | m/z 160 (C₄H₇³⁵Cl₃) |
| M+2 Peak | m/z 128 | m/z 162 |
| M+4 Peak | m/z 130 | m/z 164 |
| M+6 Peak | - | m/z 166 |
| Key Fragments | m/z 91 ([M-Cl]⁺), 63 ([C₄H₈Cl-HCl]⁺), 55 ([C₄H₇]⁺) | m/z 125 ([M-Cl]⁺), 89 ([M-2Cl]⁺), 53 ([C₄H₅]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the two isomers, revealing differences in chemical shifts, splitting patterns, and the number of unique signals.
¹H NMR Spectroscopy
-
2,3-Dichlorobutane: Due to the presence of stereoisomers (meso and dl), the spectrum can be complex. However, for a simplified analysis, one would expect to see signals for the methyl protons (CH₃) and the methine protons (CHCl). The methine protons will be deshielded due to the adjacent chlorine atom.
-
This compound: This molecule has three distinct proton environments. The methyl group at C4 will be the most shielded. The methine proton at C3 will be significantly deshielded by the adjacent chlorine and the CCl₂ group. The methyl group at C1 will be deshielded by the two chlorine atoms on the adjacent carbon.
Predicted ¹H NMR Chemical Shifts (ppm):
| Protons | 2,3-Dichlorobutane | This compound (Predicted) |
| CH₃ (next to CHCl) | ~1.6 | - |
| CH₃ (next to CCl₂) | - | ~2.0 |
| CH₃ (terminal) | - | ~1.4 |
| CHCl | ~4.1 | ~4.5 |
¹³C NMR Spectroscopy
-
2,3-Dichlorobutane: Will exhibit two signals corresponding to the methyl carbons and the methine carbons.
-
This compound: Will show four distinct carbon signals, one for each carbon atom in a unique chemical environment. The carbon bearing two chlorine atoms (CCl₂) will be significantly downfield.
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | 2,3-Dichlorobutane | This compound (Predicted) |
| CH₃ | ~20 | ~15 (C4), ~30 (C1) |
| CHCl | ~60 | ~65 (C3) |
| CCl₂ | - | ~90 (C2) |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present and the overall molecular structure. The key distinguishing features will be in the fingerprint region, particularly the C-Cl stretching vibrations.
-
C-H Stretching: Both compounds will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-Cl Stretching: The number and position of the C-Cl stretching bands can be diagnostic. Generally, C-Cl stretches appear in the 600-800 cm⁻¹ range.[5] The presence of multiple chlorine atoms in this compound, particularly the geminal dichloride group (CCl₂), is expected to result in more complex and potentially more intense absorptions in this region compared to 2,3-dichlorobutane.
Expected IR Absorption Bands (cm⁻¹):
| Vibration | 2,3-Dichlorobutane | This compound (Predicted) |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-Cl Stretch | ~650-750 | Multiple bands in the ~600-800 region, potentially stronger and more complex |
Experimental Protocols
Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
2. FT-IR Spectrometer Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean salt plates before running the sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for distinguishing between the two compounds using the described analytical techniques.
Caption: General analytical workflow for distinguishing the two compounds.
Caption: Logical decision tree for compound identification.
References
Confirming the Purity of 2,2,3-Trichlorobutane: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2,2,3-trichlorobutane, a key intermediate in organic synthesis. We present a detailed overview of the primary analytical techniques, their performance characteristics, and standardized experimental protocols.
Quantitative Data Summary
The selection of an appropriate analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the typical performance of the most common analytical techniques used for the analysis of this compound and related halogenated alkanes.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning with a stationary phase, followed by mass-based identification and quantification. | 95.0 - 99.9 | ng/mL to low µg/mL | Low µg/mL | High selectivity and sensitivity; provides structural information for impurity identification.[1][2] | Destructive to the sample; response factors can vary between compounds.[3] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation based on volatility and interaction with a stationary phase, with detection by ionization in a flame. | 90.0 - 99.9 | Low µg/mL | µg/mL range | Robust and provides a near-uniform response for hydrocarbons, simplifying quantification.[1] | Does not provide structural information for unknown impurities; less sensitive than GC-MS for some compounds.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measurement of the NMR signal intensity of the analyte relative to a certified internal standard. | 98.0 - 100.0 | Analyte dependent, typically mg/mL range | mg/mL range | Primary analytical method; highly accurate and precise without the need for a specific reference standard of the analyte.[4] | Lower sensitivity compared to chromatographic methods; requires a highly pure and stable internal standard. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. | 95.0 - 99.5 | µg/mL range | µg/mL range | Suitable for non-volatile or thermally labile impurities. | This compound lacks a strong chromophore, limiting sensitivity. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Quantification: Purity is typically determined by area percent normalization, assuming similar response factors for isomeric impurities. For higher accuracy, an internal or external standard method should be employed.
Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity against a certified reference material.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, that has a simple spectrum with signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, incorporating multiple analytical techniques for robust characterization.
References
Safety Operating Guide
Safe Disposal of 2,2,3-Trichlorobutane: A Procedural Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,2,3-trichlorobutane, a halogenated hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is critical to minimize exposure and ensure safety. As a halogenated hydrocarbon, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves. For tasks with a high risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when transferring larger volumes.
-
Lab Coat: A fully buttoned lab coat is required.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Engineering Controls:
-
All work with this compound should be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not inhale fumes or vapors.
-
Keep containers of this compound tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep away from sources of ignition, as some halogenated hydrocarbons can be flammable.
II. Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₄H₇Cl₃ |
| Molecular Weight | 161.45 g/mol |
| CAS Number | 10403-60-8 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 142 °C[1] |
| Melting Point | -6 °C (estimate)[1] |
| Density | 1.253 g/cm³[1] |
| Refractive Index | 1.4625[1] |
| Solubility | Insoluble in water (presumed) |
Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The information provided is based on available chemical data and general knowledge of halogenated hydrocarbons.
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. These containers are typically supplied by your institution's Environmental Health and Safety (EHS) department and are made of a compatible material like polyethylene.
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[2] Do not mix this compound waste with other waste streams such as acids, bases, oxidizers, or heavy metals.[3][4]
-
Transferring Waste: Carefully transfer the this compound waste into the designated container inside a chemical fume hood. Avoid overfilling the container; it should not be filled beyond 90% capacity.
-
Container Labeling: Immediately label the waste container with its contents. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., toxic, environmentally hazardous).
-
Step 2: Waste Storage
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.
-
Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the halogenated waste container is stored separately from incompatible materials.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
IV. Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
For Minor Spills (less than 1 liter and contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in Section I.
-
Containment and Absorption: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collection: Carefully scoop the absorbed material into a designated waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with the spill cleanup debris as "Halogenated Organic Waste" and arrange for its disposal through your EHS office.
For Major Spills (greater than 1 liter, outside a fume hood, or involving personnel exposure):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the spill.
-
Emergency Services: Activate the nearest fire alarm and call emergency services (e.g., 911) and your institution's EHS emergency number.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency responders.
V. Waste Classification
While a specific EPA waste code for pure, unused this compound is not explicitly listed, it would likely be classified based on its characteristics and origin.
-
Characteristic Waste: It may be classified as a hazardous waste if it exhibits characteristics of toxicity (D004-D043).[5]
-
Listed Waste: If it is a spent solvent, it would likely fall under the F-list of hazardous wastes from non-specific sources.[2][6]
-
F001: If used in degreasing operations.
-
F002: As a spent halogenated solvent.
-
-
Process Waste: If it is a waste from a chemical manufacturing process, it could fall under codes such as F024 or F025 , which pertain to wastes from the production of chlorinated aliphatic hydrocarbons.[3][6]
Consult with your EHS department for the precise waste codes applicable at your institution.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,2,3-Trichlorobutane
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 2,2,3-Trichlorobutane. The following guidance is based on the safety protocols for handling structurally similar chlorinated hydrocarbons. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
This guide provides essential procedural information for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The information is structured to provide immediate, actionable safety and logistical plans.
Personal Protective Equipment (PPE) for this compound
Due to the volatility and potential toxicity of chlorinated hydrocarbons, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact.[1][2] Short-term inhalation of similar vapors can lead to central nervous system depression, with symptoms like dizziness and headache, while high concentrations can irritate the respiratory tract, eyes, and skin.[1]
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment Specification | Standards/Notes |
| Respiratory Protection | Half-mask or full-face air-purifying respirator with organic vapor cartridges.[3][4] | NIOSH-approved.[3][4] To be used in a well-ventilated area or a certified chemical fume hood.[1] For higher concentrations or emergencies, a Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is required.[3] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves may offer initial protection, but are not recommended for prolonged contact with aggressive chlorinated solvents.[1][5] | Aromatic and halogenated hydrocarbons can degrade many glove materials.[6][7] It is critical to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles are mandatory.[1] | A face shield should be worn in conjunction with goggles to provide maximum protection against splashes.[8][9] |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or splash potential, chemical-resistant coveralls or an apron should be worn.[2][8] | Protective clothing should be removed immediately if it becomes contaminated.[10] |
| Footwear | Closed-toe, chemical-resistant shoes.[11] | Safety footwear should cover the entire foot and be made of a material compatible with the chemicals being handled.[11] |
Operational and Disposal Plans
Standard Operating Protocol for Handling this compound
-
Preparation and Engineering Controls:
-
Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Keep all containers of this compound tightly sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Ground and bond containers when transferring material to prevent static discharge.[13]
-
-
Handling Procedure:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[10]
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[10]
-
For large spills, evacuate the area immediately and contact your institution's EHS department.[14]
-
Disposal Plan for this compound Waste
Halogenated organic compounds are considered hazardous waste and require specific disposal procedures.[1][15]
-
Waste Collection:
-
Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[15][16][17] Co-mingling can significantly increase disposal costs and complicate the disposal process.[16][17]
-
Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.[17]
-
-
Disposal Procedure:
Workflow Visualization
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. allanchem.com [allanchem.com]
- 3. ohse.ca [ohse.ca]
- 4. pksafety.com [pksafety.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. fac.uncg.edu [fac.uncg.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. protectivemasksdirect.co.uk [protectivemasksdirect.co.uk]
- 9. tdi.texas.gov [tdi.texas.gov]
- 10. agilent.com [agilent.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
